molecular formula C13H13NO B2454709 N-methyl-4-phenoxyaniline CAS No. 72920-03-7

N-methyl-4-phenoxyaniline

Cat. No.: B2454709
CAS No.: 72920-03-7
M. Wt: 199.253
InChI Key: QQSPSNFFTXUJOU-UHFFFAOYSA-N
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Description

N-methyl-4-phenoxyaniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSPSNFFTXUJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Targeting of N-Methyl-4-Phenoxyaniline Scaffolds: From Kinase Modulation to Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of N-Methyl-4-Phenoxyaniline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its "chameleon-like" ability to engage distinct biological targets based on specific substituent modifications. While the core phenoxyaniline structure provides a rigid, lipophilic biaryl ether backbone suitable for hydrophobic pocket occupation, the N-methyl amide/amine linkage acts as a critical conformational switch.

This guide delineates the two primary therapeutic vectors for this scaffold:

  • Oncology: As Type II Kinase Inhibitors (specifically N-methyl-4-phenoxypicolinamide derivatives) targeting the VEGFR/Raf/PDGFR axis, analogous to Sorafenib.

  • Neuroprotection: As inhibitors of the pro-apoptotic protein Bid , preventing mitochondrial outer membrane permeabilization (MOMP) in neurodegenerative cascades.

Primary Therapeutic Vector A: Oncology (Kinase Inhibition)

The Target Landscape: VEGFR-2, c-Raf, PDGFR

Derivatives of N-methyl-4-phenoxypicolinamide function as multi-kinase inhibitors.[1] The structural logic follows the "Sorafenib paradigm," where the biaryl ether moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, while the N-methyl amide linker directs the inhibitor to stabilize the kinase in its inactive "DFG-out" conformation.

Mechanism of Action: Type II Kinase Inhibition

Unlike Type I inhibitors that compete directly with ATP in the active conformation, these derivatives bind to the inactive enzyme. The N-methyl group on the linker restricts bond rotation, effectively "locking" the molecule into a conformation that wedges open the allosteric pocket.

  • Primary Effect: Inhibition of angiogenesis (VEGFR-2) and cell proliferation (c-Raf/MEK/ERK pathway).

  • Lead Candidates: Compounds such as 8e (N-methyl-4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinamide) have demonstrated IC50 values in the low micromolar range (1.7–3.6 μM) against NSCLC (A549, H460) and colon cancer (HT-29) lines.

Visualization: Kinase Signaling Blockade

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by these derivatives.

KinasePath GF Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) GF->RTK Activation RAS RAS (GTP) RTK->RAS RAF c-RAF / B-RAF RAS->RAF MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Nuc Nucleus (Proliferation/Angiogenesis) ERK->Nuc Inhibitor This compound Derivative (Type II Inhibitor) Inhibitor->RTK Blocks Inhibitor->RAF Stabilizes Inactive State

Caption: Disruption of the MAPK/ERK pathway and Angiogenesis via Type II inhibition of RTKs and RAF kinases.

Primary Therapeutic Vector B: Neuroprotection (Bid Inhibition)

The Target: Bid (BH3-Interacting Domain Death Agonist)

In the context of neurodegenerative diseases (Alzheimer’s, Parkinson’s) and stroke, neuronal death is often driven by the "Intrinsic Apoptotic Pathway." The pro-apoptotic protein Bid is a critical checkpoint.[2] When cleaved by Caspase-8 (forming tBid), it translocates to the mitochondria to activate Bax/Bak.[3]

Mechanism of Action: Hydrophobic Crevice Occupation

N-acyl derivatives of 4-phenoxyaniline (e.g., analogs of BI-6C9 ) target Bid directly.

  • Binding Site: They bind to a deep hydrophobic crevice on the surface of Bid.

  • Effect: This binding sterically hinders the conformational changes required for Bid to insert into the mitochondrial membrane or interact with Bax. This preserves mitochondrial integrity and prevents the release of Cytochrome c.

  • Potency: Derivatives substituted with 4-piperidine carboxylic acid show neuroprotection at concentrations as low as 1 μM against glutamate-induced toxicity.

Visualization: Mitochondrial Protection Workflow

ApoptosisBlock Stress Oxidative Stress / Glutamate Casp8 Caspase-8 Stress->Casp8 Bid Bid (Inactive) Casp8->Bid Cleavage tBid tBid (Active) Bid->tBid Mito Mitochondria (Bax/Bak Oligomerization) tBid->Mito Translocation Death Cytochrome c Release (Neuronal Death) Mito->Death Drug This compound Derivative Drug->Bid  Steric Blockade

Caption: Prevention of tBid-mediated mitochondrial permeabilization by small molecule blockade.

Structure-Activity Relationship (SAR) Insights

The this compound core serves as the anchor. The biological activity diverges based on the "Tail" (R1) and "Head" (R2) modifications.

FeatureKinase Inhibitor (Oncology)Bid Inhibitor (Neuroprotection)
Core Scaffold N-methyl-4-phenoxypicolinamideN-acyl-4-phenoxyaniline
Linker (R1) N-methyl amide (Rigid/Planar)Amide or Urea
Terminal Group (R2) Heterocycles (Pyridine, Thiazole)Piperidine carboxylic acid, Hydroxyethyl
Key Interaction H-bonds with Hinge Region (Glu/Cys)Hydrophobic interaction with Bid surface groove
Solubility Moderate (Lipophilic)Enhanced by piperidine/acid groups

Critical Role of the N-Methyl Group:

  • Conformational Lock: It removes a hydrogen bond donor (NH) and introduces steric bulk, forcing the amide bond into a cis or trans preference that aligns the biaryl ether with the hydrophobic pocket of the kinase.

  • Metabolic Stability: N-methylation reduces the rate of metabolic dealkylation compared to primary amines, prolonging half-life.

Experimental Protocols for Target Validation

To validate these targets in your own laboratory, use the following self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the potency (IC50) of derivatives against VEGFR-2 or c-Raf.

  • Reagents: Recombinant VEGFR-2 kinase domain, Fluorescein-labeled Poly-GT substrate, ATP (at Km), Tb-labeled antibody.

  • Preparation: Dissolve this compound derivatives in 100% DMSO. Prepare 10-point serial dilutions (start 10 μM).

  • Reaction:

    • Mix Kinase (0.2 ng/μL) + Substrate (200 nM) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add EDTA (stop solution) and Tb-labeled antibody. Read TR-FRET (Ex 340 nm, Em 495/520 nm).

  • Validation: Z-factor must be > 0.5. Reference control: Sorafenib (IC50 ~90 nM).

Protocol B: Cellular Viability & Selectivity (MTT Assay)

Purpose: To distinguish between specific cytotoxicity (cancer) and general toxicity.

  • Cell Lines: A549 (Lung Cancer), HT-29 (Colon Cancer), and HUVEC (Normal Control).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add compounds (0.1 – 100 μM) for 72 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate Selectivity Index (SI) = IC50(HUVEC) / IC50(Cancer). An SI > 10 indicates a therapeutic window.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 2014. Link

  • N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. ChemMedChem, 2014. Link

  • Sorafenib: A Review of its Pharmacological Properties and Therapeutic Use. Drugs, 2008. Link

  • Bid inhibitors: A class of chemical compounds designed to selectively target and inhibit the function of the BH3-interacting domain death agonist. Santa Cruz Biotechnology. Link

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 1995. Link

Sources

health and safety data for N-methyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Health, Safety, and Handling of N-Methyl-4-Phenoxyaniline

Document Control:

  • Target Compound: this compound (CAS: 72920-03-7)[1][2][3][4]

  • Primary Application: Pharmaceutical Intermediate, Dye Synthesis, Organic Electronics

  • Version: 1.0 (Technical Advisory)

Executive Summary & Chemical Identity

This compound is a specialized secondary amine intermediate. While specific toxicological datasets for this methylated derivative are limited compared to its parent compound (4-phenoxyaniline), its structural characteristics—a lipophilic phenoxy ether tail coupled with a reactive N-methyl aniline head—dictate a rigorous safety protocol.

This guide utilizes a Read-Across Toxicology approach , deriving safety baselines from the well-characterized parent compound (CAS 139-59-3) and homologous N-methyl anilines.

Physicochemical Identification
PropertyData Specification
Chemical Name This compound
Synonyms 4-phenoxy-N-methylaniline; p-(Methylamino)diphenyl ether
CAS Number 72920-03-7
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES CNC1=CC=C(OC2=CC=CC=C2)C=C1
Physical State Off-white to pale brown solid (crystalline)
Solubility Low in water; High in DCM, Ethyl Acetate, DMSO
Storage Class Air/Light Sensitive (Store under Inert Atmosphere)

Toxicological Profile & Hazard Assessment

Critical Advisory: In the absence of compound-specific LD50 data for CAS 72920-03-7, safety margins must be established based on the Aniline Toxicity Class . The N-methyl group typically enhances lipid solubility, potentially increasing skin absorption rates compared to the parent amine.

Core Hazards (Derived via SAR - Structure-Activity Relationship)
  • Acute Toxicity (Oral/Dermal):

    • Likely Harmful if swallowed (H302) .

    • Mechanism: Metabolic N-hydroxylation followed by oxidation can lead to the formation of reactive electrophiles.

    • Methemoglobinemia Risk: Like most aniline derivatives, absorption may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Clinical Sign: Cyanosis (blue lips/nails).

  • Skin & Eye Irritation:

    • Skin Sensitization (H317): High probability of allergic contact dermatitis upon repeated exposure.

    • Eye Irritation (H319): Mechanical and chemical irritation expected from dust/particulates.

  • Environmental Toxicity:

    • Aquatic Hazard: The phenoxy group adds significant lipophilicity (

      
       estimated), suggesting bioaccumulation potential. Treat as Very Toxic to Aquatic Life (H400) .
      
Metabolic Activation Pathway (Diagram)

The following diagram illustrates the theoretical metabolic fate, highlighting the bio-activation risk common to N-methyl anilines.

MetabolicPathway cluster_legend Legend Compound This compound Inter1 N-Demethylation (CYP450) Compound->Inter1 Liver Metabolism Parent 4-Phenoxyaniline (CAS 139-59-3) Inter1->Parent BioAct N-Hydroxylation Parent->BioAct Toxicity Trigger MetHb Methemoglobin Formation BioAct->MetHb Red Blood Cell Oxidation Safe Stable Toxic Toxic Intermediate

Figure 1: Predicted metabolic pathway showing N-demethylation to the parent amine and subsequent bio-activation risks.[5]

Handling, Storage, and Synthesis Protocols

Storage & Stability
  • Atmosphere: This compound is susceptible to oxidation. Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) to prevent slow degradation.

  • Light: Store in amber vials or foil-wrapped containers.

Experimental Protocol: Safe Synthesis via N-Methylation

Context: If synthesizing CAS 72920-03-7 from the parent 4-phenoxyaniline, avoid the carcinogen Dimethyl Sulfate. Use the Methanol/Raney Nickel or Iodomethane/Base method. Below is the safer Iodomethane protocol.

Reagents:

  • 4-Phenoxyaniline (1.0 eq)

  • Iodomethane (MeI) (1.1 eq) - Handle in fume hood!

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-phenoxyaniline in dry DMF under

    
     flow.
    
  • Base Addition: Add anhydrous

    
     and stir for 15 minutes.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise via syringe to prevent poly-methylation.

  • Reaction: Allow to warm to Room Temp (RT). Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane).

    • Self-Validation: The product spot will have a higher Rf than the starting amine but lower than the N,N-dimethyl byproduct.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography is mandatory to remove unreacted parent amine (sensitizer) and over-methylated byproducts.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Phenoxyaniline Step1 Dissolve in DMF (Inert Atmosphere) Start->Step1 Step2 Add K2CO3 (Base) Stir 15 min Step1->Step2 Step3 Cool to 0°C Add MeI (1.1 eq) Step2->Step3 Decision TLC Check: Mono vs Di-methyl? Step3->Decision Decision->Step3 Incomplete Quench Quench (Ice Water) Extract (EtOAc) Decision->Quench Conversion >95% Purify Column Chromatography Quench->Purify Final Pure this compound Purify->Final

Figure 2: Controlled mono-methylation workflow designed to minimize dimethyl byproduct formation.

Emergency & Exposure Controls

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling powder.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm thickness, breakthrough >480 min).

  • Ocular: Chemical safety goggles.

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If cyanosis (blue skin) appears, administer oxygen. Do not give mouth-to-mouth (risk of secondary contamination).

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or soap and water for 15 minutes. Rationale: PEG 400 is superior for solubilizing lipophilic amines.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill Cleanup: Do not dry sweep. Dampen with water or cover with wet sand to avoid dust generation. Dispose of as hazardous chemical waste (Incineration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline. Retrieved from [Link][6]

    • Note: Used as the primary Read-Across source for toxicological baseline.
  • European Chemicals Agency (ECHA). Registration Dossier for substituted anilines and aquatic toxicity endpoints. Retrieved from [Link]

Sources

N-Methyl-4-phenoxyaniline: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of N-Methyl-4-phenoxyaniline , a critical intermediate in the development of dual-action antiparasitic agents.

Executive Summary

This compound (CAS: 72920-03-7) is a secondary aniline derivative characterized by a diphenyl ether backbone.[1][2][3][4] While historically utilized as a model substrate for N-alkylation methodologies, its significance in drug development surged with the discovery of dual protonophore–chitinase inhibitors targeting Onchocerca volvulus (the causative agent of River Blindness).[1]

This guide analyzes the compound's transition from a synthetic curiosity to a validated scaffold in medicinal chemistry. It details the "Classical" vs. "Modern" synthetic routes and elucidates its mechanistic role in uncoupling mitochondrial oxidative phosphorylation in parasitic nematodes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N-Methyl-4-phenoxybenzenamine
Common Name This compound
CAS Number 72920-03-7
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Structure Ph-O-C₆H₄-NHMe
Physical State Yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Key Functional Groups Secondary amine (nucleophilic), Diphenyl ether (lipophilic spacer)

Historical Genesis & Synthetic Evolution[1]

The discovery of this compound is not tied to a single "eureka" moment but rather evolved through the functionalization of the parent compound, 4-phenoxyaniline (CAS 139-59-3). The synthetic history is bifurcated into classical protection-deprotection strategies and modern catalytic direct alkylations.[1]

The Classical Route (The "Acetamide" Pathway)

Historically, direct monomethylation of anilines was plagued by over-alkylation (forming dimethylated or quaternary ammonium byproducts).[1] To circumvent this, early medicinal chemistry campaigns—specifically those targeting filarial nematodes—employed a three-step protocol:

  • Acylation: Protection of 4-phenoxyaniline with acetic anhydride.[1]

  • Methylation: Deprotonation with Sodium Hydride (NaH) followed by Methyl Iodide (MeI) addition.[1]

  • Hydrolysis: Acid-mediated cleavage of the acetyl group to reveal the secondary amine.[1]

Modern Catalytic Methodologies

In the last decade, this compound has served as a benchmark substrate for validating high-precision catalytic methods.[1] These routes offer higher atom economy and avoid hazardous reagents like MeI.[1]

  • Borane-Mediated Reductive Amination: Selective N-monomethylation using trimethylamine-borane complexes.[1]

  • Photochemical Ni-Catalyzed Arylation: Recent advancements (circa 2020s) utilize photoredox catalysis to couple aryl halides with methylamine, demonstrating the compound's stability under radical conditions.[1]

Visualization: Synthetic Pathways

The following diagram contrasts the classical stepwise synthesis with modern direct catalytic approaches.

Synthesis_Pathways Start 4-Phenoxyaniline (Precursor) Step1 N-Acetylation (Ac2O) Start->Step1 Modern Modern Direct Route (Ni-Catalysis or Borane) Start->Modern Direct C-N Coupling Intermediate N-(4-phenoxyphenyl)acetamide Step1->Intermediate Step2 Methylation (NaH / MeI) Intermediate->Step2 Protected N-Methyl-N-acetyl Intermediate Step2->Protected Step3 Hydrolysis (HCl / Ethylene Glycol) Protected->Step3 Target This compound (Target Scaffold) Step3->Target Modern->Target

Figure 1: Comparative synthetic workflows. The top pathway represents the rigorous stepwise method used in drug discovery; the bottom represents modern catalytic shortcuts.[1]

Application in Drug Development: The Onchocerca Breakthrough[1]

The most authoritative application of this compound lies in the development of therapeutics for Onchocerciasis (River Blindness) .

The Challenge: Ivermectin Resistance

While Ivermectin is the standard of care, it primarily targets microfilariae (larvae) and sterilizes adult worms but does not kill them (macrofilaricidal activity).[1] Furthermore, resistance is emerging.[1][5] Researchers sought new mechanisms to kill the adult Onchocerca volvulus worms.

The Solution: Dual Protonophore–Chitinase Inhibitors

In a landmark study (referenced in J. Med.[1] Chem.), researchers identified that inhibiting the worm's chitinase enzyme (essential for molting) while simultaneously uncoupling mitochondrial respiration was lethal to the parasite.[1]

This compound (Compound 7) served as a crucial lipophilic amine fragment in this SAR (Structure-Activity Relationship) study.[1]

  • Role: It acts as a protonophore .[1] The lipophilic diphenyl ether backbone allows the molecule to penetrate the mitochondrial inner membrane.[1] The basic amine can pick up a proton in the intermembrane space and release it in the matrix, dissipating the proton gradient essential for ATP synthesis.[1]

  • Synergy: When linked or co-administered with chitinase inhibitors (closantel analogues), it leads to "dramatic effects" on worm molting and viability.[1]

Mechanism of Action Diagram

MOA_Mechanism cluster_Intermembrane Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) Compound This compound (Lipophilic Weak Base) H_out H+ Binding (Protonation) Compound->H_out Diffuses In Mito_Membrane Mitochondrial Inner Membrane (Lipid Bilayer) H_in H+ Release (Deprotonation) Mito_Membrane->H_in H_out->Mito_Membrane Translocation ATP_Collapse Collapse of Proton Gradient (ATP Synthesis Failure) H_in->ATP_Collapse Uncoupling Effect Parasite Death (Macrofilariacidal) ATP_Collapse->Effect

Figure 2: Protonophoric mechanism of action.[1] The compound shuttles protons across the mitochondrial membrane, decoupling oxidative phosphorylation.[1]

Experimental Protocols

Protocol A: Classical Synthesis (NaH/MeI Method)

Validated for high-purity applications in biological assays.[1]

Reagents: N-(4-phenoxyphenyl)acetamide (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Methyl Iodide (1.5 equiv), THF (anhydrous), HCl (conc), Ethylene Glycol.[1]

  • Deprotonation: To a cooled (0°C) solution of N-(4-phenoxyphenyl)acetamide in anhydrous THF, add NaH portion-wise under inert atmosphere (N₂). Stir for 15 minutes until gas evolution ceases.

  • Methylation: Add Methyl Iodide (MeI) dropwise.[1][5][6] Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench with water, extract with CH₂Cl₂, and concentrate to yield crude N-methyl-N-(4-phenoxyphenyl)acetamide.

  • Hydrolysis: Dissolve the crude intermediate in ethylene glycol (3 mL per mmol). Add concentrated HCl (0.5 mL per mmol). Heat to reflux (or 100°C) for 2–4 hours.

  • Isolation: Basify with NaOH (aq) to pH > 10, extract with ether/DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: Ensure complete removal of water before adding NaH to prevent fire hazards and yield loss.

Protocol B: Modern Catalytic N-Methylation

Adapted from Borane-mediated reduction protocols.[1]

Reagents: 4-Phenoxyaniline, Trimethylamine borane (Me₃N[1][7]·BH₃), Paraformaldehyde, Methanol.[1]

  • Mix 4-phenoxyaniline with paraformaldehyde in MeOH.

  • Reflux for 2 hours to form the imine/hemiaminal species.

  • Add Me₃N[3]·BH₃ and reflux for an additional 4 hours.

  • Solvent evaporation and flash chromatography yield the mono-methylated product with >85% selectivity, avoiding the dimethylated impurity common in direct alkylations.[1]

References

  • Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting. Source: Journal of Medicinal Chemistry / ACS Publications.[1] Context: Primary source for the biological application and synthesis of Compound 7 (this compound).[1] URL:[Link][1]

  • Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units. Source: Royal Society of Chemistry (RSC Advances).[1] Context: Describes the modern Borane-mediated synthesis protocol (Method 2m). URL:[Link]

  • This compound Product Data & CAS Registry. Source: BLD Pharm / NIH PubChem.[1] Context: Verification of CAS 72920-03-7, physical properties, and safety data. URL:[Link][1]

  • Hydroxylamine-Mediated Arene C-H Amination. Source: Heidelberg University / Wiley Online Library. Context: Advanced synthetic methodology using this compound as a substrate.[1][7][8][5][9] URL:[Link]

Sources

Methodological & Application

N-Methyl-4-phenoxyaniline: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Methyl-4-phenoxyaniline Scaffold

This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its structure, featuring a secondary amine, a diaryl ether linkage, and an aniline core, offers multiple reactive handles for constructing complex molecular architectures. The N-methyl group enhances the nucleophilicity of the nitrogen atom compared to its primary amine counterpart and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of target molecules. The phenoxy substituent provides a synthetically versatile and robust linkage, often imparting favorable conformational properties and metabolic stability to the final compounds. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of high-value compounds, with a focus on the construction of heterocyclic systems of pharmaceutical relevance.

Core Applications in Heterocyclic Synthesis: The Quinazolinamine Core

One of the prominent applications of this compound and its derivatives is in the synthesis of 4-anilinoquinazoline scaffolds. These structures are privileged in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The following sections detail the synthesis of a potent antitumor agent where a derivative of this compound is a key reactant.

Application Note: Synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines

This protocol outlines the synthesis of a series of potent antitumor agents, where the key step involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with an this compound derivative. The N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline core is pre-assembled and then coupled with various substituted 4-chloroquinazolines to generate a library of bioactive compounds. One such derivative, compound 7a , has demonstrated significant antiproliferative activity against several cancer cell lines, inducing cell cycle arrest at the G2/M phase and triggering apoptosis.

The causality behind this experimental design lies in the well-established reactivity of 4-chloroquinazolines as electrophiles. The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nature of the quinazoline ring system. The secondary amine of the this compound derivative acts as the nucleophile, readily displacing the chloride to form a stable C-N bond. The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine (A Representative Analog)

This protocol is adapted from the synthesis of similar quinazolinamine derivatives and serves as a representative procedure.

Materials and Equipment:
  • N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline (1.0 eq)

  • 4-chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (IPA) or n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline (1.0 equivalent) and 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent, such as isopropanol or n-butanol, to the flask. The choice of solvent can influence the reaction rate and solubility of the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) to isolate the desired product.

  • Characterization: The purified product is characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Yields and Reaction Conditions
EntryQuinazoline ElectrophileAmine NucleophileSolventTemp. (°C)Time (h)Yield (%)
14-chloro-6,7-dimethoxyquinazolineN-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)anilineIsopropanol826>85
24-chloroquinazolineN-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)anilinen-Butanol1174>90

Visualizing the Synthesis: A Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis start Combine this compound derivative and 4-chloroquinazoline in a flask add_solvent Add Isopropanol or n-Butanol start->add_solvent reflux Heat to reflux with stirring add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify by column chromatography isolate->purify characterize Characterize by NMR, MS purify->characterize

Caption: Workflow for the synthesis of N-aryl-quinazolin-4-amines.

Mechanism of Nucleophilic Aromatic Substitution

The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism.

analytical methods for N-methyl-4-phenoxyaniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification and Purity Analysis of N-methyl-4-phenoxyaniline

Executive Summary & Scientific Context

This compound is a critical secondary aromatic amine intermediate used in the synthesis of fine chemicals, dyes, and pharmaceutical active ingredients (APIs). While valuable as a building block, its presence as an impurity in final drug substances poses significant regulatory challenges.

Why this analysis matters:

  • Genotoxic Potential: As a secondary amine, it is a direct precursor to N-nitroso-N-methyl-4-phenoxyaniline, a potential mutagenic nitrosamine. Regulatory bodies (FDA, EMA) require strict control of such precursors under ICH M7 guidelines.

  • Process Control: Quantifying this intermediate allows process chemists to monitor reaction completion (e.g., methylation of 4-phenoxyaniline) and optimize yield.

This guide provides two orthogonal methodologies:

  • Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation ~0.05%).

  • Method B (LC-MS/MS): For trace-level impurity screening in complex matrices (Limit of Quantitation < 10 ppb).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

PropertyValueAnalytical Implication
Structure Phenyl-O-Phenyl-NH-CH₃Lipophilic backbone with a basic amine tail.
Molecular Weight 199.25 g/mol Ideal for Electrospray Ionization (ESI).
pKa (Predicted) ~4.5 - 5.0 (Amine)pH control is critical. At pH < 3, it is protonated (polar). At pH > 7, it is neutral (retained on C18).
LogP ~2.8 - 3.2High affinity for Reverse Phase (C18/Phenyl) columns.
Solubility Soluble in MeOH, ACN, DMSOUse organic diluents; avoid pure water to prevent precipitation.

Analytical Workflow Diagram

The following decision tree illustrates the selection of the appropriate workflow based on the analytical goal.

AnalyticalWorkflow Start Sample Analysis Request Goal Define Analytical Goal Start->Goal Assay Goal: Purity / Assay (>0.1% w/w) Goal->Assay Trace Goal: Trace Impurity (<10 ppm / Nitrosamine Risk) Goal->Trace PrepA Dilution in ACN:Water (50:50) Assay->PrepA HPLCA HPLC-UV (254 nm) High pH Buffer PrepA->HPLCA ResultA Report % Purity HPLCA->ResultA PrepB LLE or SPE Extraction (Matrix Removal) Trace->PrepB LCMS LC-MS/MS (ESI+) MRM Mode PrepB->LCMS ResultB Report Concentration (ppm/ppb) LCMS->ResultB

Figure 1: Decision matrix for selecting between HPLC-UV (Assay) and LC-MS/MS (Trace Analysis) workflows.

Protocol A: HPLC-UV for Purity & Assay

Application: Quality Control (QC) of raw materials or reaction monitoring. Rationale: A high-pH mobile phase is selected to keep the secondary amine in its neutral (unprotonated) state. This prevents peak tailing caused by interaction with residual silanols on the column, a common issue with aniline derivatives.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 with high-pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 210 nm (Secondary/Sensitivity).

  • Injection Vol: 10 µL.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BDescription
0.09010Initial equilibration
10.01090Elution of lipophilic impurities
12.01090Wash
12.19010Re-equilibration
15.09010End of Run

Protocol Step-by-Step:

  • Standard Prep: Dissolve 10 mg this compound in 10 mL Acetonitrile (1000 ppm Stock). Dilute to 50 ppm with Water:ACN (50:50).

  • System Suitability: Inject the standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.

  • Sample Analysis: Dissolve sample to target concentration (approx. 50 ppm) and inject.

Protocol B: LC-MS/MS for Trace Quantitation

Application: Genotoxic impurity screening in drug substances; Nitrosamine precursor tracking. Rationale: ESI+ is highly sensitive for secondary amines. Acidic mobile phase ensures full protonation ([M+H]+), maximizing sensitivity.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

    • Note: Phenyl phases offer unique selectivity for aromatic ethers via pi-pi interactions.

  • Flow Rate: 0.4 mL/min.

  • Source: Electrospray Ionization (ESI) Positive.

MS/MS Transitions (MRM Optimization)

Since experimental spectra for this specific CAS are rare in public databases, the following transitions are predicted based on structural fragmentation logic (McLafferty rearrangement and inductive cleavage):

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell (ms)Assignment
200.1 107.1 20 - 3050Quantifier (N-methylaniline core)
200.1 77.0 35 - 4550Qualifier (Phenyl ring)
200.1 94.0 25 - 3550Qualifier (Phenol fragment)

Author's Note: Always perform a "Product Ion Scan" on your specific instrument to optimize Collision Energy (CE) voltages.

Sample Preparation (Trace Level)
  • Weighing: Accurately weigh 50 mg of the drug substance/matrix.

  • Dissolution: Dissolve in 1.0 mL DMSO (if matrix is insoluble in ACN) or 100% Methanol.

  • Precipitation (if needed): If the matrix contains proteins or excipients, add cold Acetonitrile, vortex, and centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an amber vial (amine sensitive to oxidation).

MS Fragmentation Pathway

Visualizing the fragmentation helps in confirming identity and troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ = 200.1 (this compound) Frag1 Fragment A m/z = 107.1 (N-methylaniline cation) Parent->Frag1 Ether Cleavage (Primary Transition) Frag2 Fragment B m/z = 77.0 (Phenyl cation) Parent->Frag2 High Energy Collision Neutral Neutral Loss (Phenol/Phenoxy) Parent->Neutral

Figure 2: Predicted ESI+ Fragmentation pathway for MRM transition selection.

Validation & Quality Assurance

To ensure the trustworthiness of your data, validate the method according to ICH Q2(R1) guidelines.

  • Specificity: Inject the solvent blank, matrix blank, and analyte. Ensure no interference at the retention time of this compound.

  • Linearity: Prepare 6 concentration levels.

    • Range: 1.0 ppb to 100 ppb (for LC-MS).

    • Acceptance: R² > 0.99.[1]

  • Accuracy (Recovery): Spike the analyte into the sample matrix at three levels (LoQ, 100%, 150%).

    • Acceptance: 80-120% recovery is standard for trace impurities.

  • Robustness: Vary flow rate (±0.1 mL/min) and Column Temp (±5°C). The retention time should not shift by >5%.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[2] (2021).[1][3] Link

  • BldPharm. this compound Product Safety and Properties (CAS 72920-03-7).Link

  • Sigma-Aldrich. 4-Phenoxyaniline (Structural Analog) Analytical Standards and Properties.Link

  • Journal of Chromatography A. Separation of aromatic amines by reversed-phase high-performance liquid chromatography. (General Reference for Aniline Methods). Link

Disclaimer: This protocol is a guideline based on chemical principles and standard industrial practices. Users must perform their own method validation specific to their sample matrix and equipment.

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of N-methyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-methyl-4-phenoxyaniline

This compound is a key structural motif and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its diaryl ether backbone combined with a secondary amine provides a versatile scaffold for further chemical modification. The efficient and cost-effective production of this compound on a large scale is therefore a critical objective for industrial chemistry.

This application note provides a comprehensive guide to a robust, two-step synthesis of this compound, designed for scalability and reproducibility. We will first explore the strategic considerations for constructing the target molecule, comparing prevalent methodologies, before detailing a field-proven protocol. The causality behind experimental choices, safety protocols, and analytical validation are emphasized throughout to ensure scientific integrity and successful implementation by researchers and process chemists.

Strategic Overview: Deconstructing the Synthesis

The synthesis of this compound requires the formation of two key bonds: a C(aryl)-O bond to create the diaryl ether, and a C(aryl)-N bond which is then methylated. There are several logical retrosynthetic pathways to consider for large-scale production.

Key Synthetic Strategies:

  • Route A: N-Methylation of a Precursor. This involves the synthesis of 4-phenoxyaniline followed by N-methylation. This is often the most direct and industrially viable route as 4-phenoxyaniline is a readily available starting material.[1]

  • Route B: Arylation of an N-Methylated Precursor. This route involves forming the diaryl ether by coupling a phenol with an N-methylated aryl halide, such as 4-bromo-N-methylaniline.

For the crucial C-O bond formation, two primary catalytic systems are dominant in modern organic synthesis: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a workhorse for diaryl ether synthesis.[2] While traditional protocols required harsh conditions (high temperatures, polar aprotic solvents), modern variations utilizing ligands such as amino acids or diamines allow the reaction to proceed under milder conditions, making it more attractive for industrial applications.[3][4][5] The primary advantage is the use of an inexpensive and abundant copper catalyst.[5]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, broad substrate scope, and mild reaction conditions.[6][7][8] However, the high cost of palladium and the sophisticated, often proprietary, phosphine ligands can be a significant drawback for large-scale production.[5]

Rationale for Selected Protocol:

Considering the industrial imperatives of cost-effectiveness and scalability, this guide will focus on Route A . We will detail a modified Ullmann condensation for the synthesis of the 4-phenoxyaniline intermediate, followed by a highly efficient reductive amination for the N-methylation step. This combination leverages the economic advantage of copper catalysis and the high selectivity and favorable safety profile of reductive amination.

Overall Synthetic Workflow

The selected two-step synthetic process is visualized below. The workflow begins with the copper-catalyzed coupling of 4-bromoaniline and phenol to form the diaryl ether intermediate, which is then methylated via reductive amination.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: N-Methylation start Starting Materials: 4-Bromoaniline Phenol reagents1 Reaction Conditions: - CuI (Catalyst) - L-Proline (Ligand) - K₂CO₃ (Base) - DMSO (Solvent) - Heat (e.g., 90-120°C) start->reagents1 Ullmann Condensation intermediate Intermediate: 4-Phenoxyaniline reagents1->intermediate reagents2 Reaction Conditions: - Paraformaldehyde (C1 Source) - NaBH₄ (Reducing Agent) - Methanol (Solvent) - Room Temperature intermediate->reagents2 Reductive Amination product Final Product: This compound reagents2->product

Figure 1: Two-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dusts, vapors, and contact with skin.[9]

Part 1: Synthesis of 4-Phenoxyaniline via Modified Ullmann Condensation

This protocol is adapted from modern Ullmann procedures that utilize amino acid ligands to facilitate the reaction under milder conditions than traditionally required.[4]

Materials:

  • 4-Bromoaniline

  • Phenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromoaniline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst Addition: Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq).

  • Solvent and Inerting: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 1 M. Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 4-phenoxyaniline as a solid.

Part 2: Synthesis of this compound via Reductive Amination

This procedure uses paraformaldehyde as the carbon source and sodium borohydride as the reducing agent, a common and effective method for N-methylation.

Materials:

  • 4-Phenoxyaniline (from Part 1)

  • Paraformaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-phenoxyaniline (1.0 eq) and methanol. Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add paraformaldehyde (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine or hemiaminal may cause the solution to become cloudy.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5°C. Add sodium borohydride (2.0 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved during this step.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water.

  • Workup - Concentration: Remove the bulk of the methanol under reduced pressure.

  • Workup - Extraction: Extract the aqueous residue three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected results for a laboratory-scale synthesis. These can be adapted for pilot and large-scale production with appropriate process safety analysis.

ParameterStep 1: Ullmann CondensationStep 2: Reductive Amination
Scale 100 mmol (17.2 g 4-bromoaniline)80 mmol (14.8 g 4-phenoxyaniline)
Key Reagents Phenol (1.2 eq), K₂CO₃ (2.0 eq)Paraformaldehyde (1.5 eq), NaBH₄ (2.0 eq)
Catalyst/Ligand CuI (10 mol%), L-Proline (20 mol%)N/A
Solvent DMSO (~100 mL)Methanol (~160 mL)
Temperature 110-120°C0°C to Room Temperature
Reaction Time 12-24 hours3-6 hours
Typical Yield 75-85%85-95%
Purity (Post-Purification) >98% (GC)>99% (GC)

References

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Google Patents. US2455931A - Method of making n-methyl aniline.
  • Google Patents.
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • PrepChem.com. Preparation of N-methyl-4-nitrosoaniline. [Link]

  • Springer Nature. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ResearchGate. Synthesis, characterization and catalytic properties of some transition metal complexes of new phenoxy-imine ligand. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of 4,4´-Methylenedianiline. [Link]

  • IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
  • ResearchGate. Synthetic routes to diaryl ethers. [Link]

  • ACS Publications. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • IMARC Group. N-Methyl Aniline Production Cost Analysis & Profit Insights. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • idUS. Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

Sources

Application Note: High-Purity Isolation of N-Methyl-4-phenoxyaniline via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of N-methyl-4-phenoxyaniline (CAS: 13472-88-3) presents a classic challenge in organic synthesis: separating a secondary amine from its primary precursor (4-phenoxyaniline) and its tertiary over-alkylation byproduct (N,N-dimethyl-4-phenoxyaniline).[1] Standard silica gel chromatography often results in peak tailing and poor resolution due to the strong interaction between the basic amine nitrogen and acidic silanol groups on the stationary phase.

This Application Note details a robust protocol using amine-modified silica chromatography . By introducing a competing base (Triethylamine) into the mobile phase, we effectively mask active silanol sites, sharpening peak shapes and enabling baseline separation of the target mono-methylated species.

Chemical Context & Separation Logic

The Impurity Profile

In a typical methylation reaction (e.g., reductive amination or alkyl halide substitution), the crude mixture contains three distinct amine species. Understanding their interaction with silica is key to separation.[1]

ComponentStructure TypeH-Bond DonorsInteraction with SilicaRelative Elution (

)
N,N-Dimethyl-4-phenoxyaniline Tertiary Amine0Weak (Basic interaction only)High (Elutes 1st)
This compound Secondary Amine1Moderate (H-bond + Basic)Medium (Target)
4-Phenoxyaniline Primary Amine2Strong (Double H-bond + Basic)Low (Elutes Last)
The Mechanism of Tailing

On standard silica (


), the basic nitrogen of this compound becomes protonated or strongly hydrogen-bonded to surface silanols (

).[1] This results in "streaking" or tailing, where the compound elutes over a large volume, co-eluting with impurities.

Solution: Pre-equilibrating the column with 1% Triethylamine (TEA) neutralizes the silica surface (


), forcing the target amine to partition solely based on polarity rather than acid-base chemistry.

Pre-Purification Protocol: Method Development

Before committing the bulk crude to a column, the separation must be validated via Thin Layer Chromatography (TLC).

Visualization Strategy

Unlike simple aromatics, amines require specific stains for unambiguous identification.[1]

  • UV (254 nm): Detects the phenoxy-aniline core (All 3 species show).[1]

  • Ninhydrin Stain:

    • Primary Amine:[1] Turns Red/Purple.[1]

    • Secondary Amine (Target): Turns Faint Pink/Red.[1]

    • Tertiary Amine:[1][2] Usually no color or faint yellow.[1]

    • Differentiation: This is critical for distinguishing the target from the over-methylated impurity.

Solvent System Optimization

Test the following solvent systems on TEA-treated TLC plates (dip plate in 5% TEA/Hexane and dry before spotting):

  • 10% EtOAc in Hexane: Assess separation of Tertiary vs. Secondary.

  • 20% EtOAc in Hexane: Assess separation of Secondary vs. Primary.

Target Criteria:

  • 
     (Tertiary - Target) 
    
    
    
    [1]
  • 
     (Target - Primary) 
    
    
    
    [1]
  • Target

    
     should be between 0.25 and 0.35 for the column run.[1]
    

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase A: Hexanes (or Petroleum Ether) + 1% Triethylamine (v/v).[1]

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).[1]

  • Crude Sample: this compound reaction mixture.

Column Packing (Slurry Method)

Note: Dry loading is recommended if the crude is viscous or insoluble in the mobile phase.

  • Deactivation Slurry: Suspend the required amount of silica (approx.[1] 30g per 1g crude) in Mobile Phase A .[1]

  • Packing: Pour the slurry into the column. Tap gently to settle.[1] Flush with 2 column volumes (CV) of Mobile Phase A to ensure the TEA has fully neutralized the silica bed.

  • Loading: Dissolve the crude in a minimum volume of DCM or Toluene. Load carefully onto the sand bed.[1]

Elution Gradient

Run the column using a stepwise gradient to maximize resolution.[1]

StepSolvent CompositionVolume (CV)Purpose
1 100% Mobile Phase A2 CVElute non-polar impurities (catalyst ligands, bis-methylated byproduct).[1]
2 5% B / 95% A3 CVContinue eluting Tertiary amine.
3 10% B / 90% A5-10 CVElute Target (this compound).
4 30% B / 70% A3 CVFlush remaining Primary amine (waste).
Post-Column Workup (Crucial)

Fractions containing the product will contain Triethylamine.[1]

  • Combine pure fractions.

  • Concentrate via rotary evaporation.

  • Azeotrope: Add small portions of toluene or ethanol and re-evaporate to help remove residual TEA.

  • Optional: If TEA persists (fishy smell), dissolve in EtOAc and wash with saturated

    
     (do not  use strong acid, or you will salt out your product).[1]
    

Process Visualization

Purification Workflow

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (TEA-treated plates) Start->TLC Decision Separation Adequate? (Delta Rf > 0.15) TLC->Decision Decision->TLC No (Adjust Solvent) PrepCol Column Preparation Slurry pack with 1% TEA/Hexane Decision->PrepCol Yes Load Sample Loading (DCM or Toluene) PrepCol->Load Elution1 Elution Phase 1 (0-5% EtOAc) Removes Tertiary Amine Load->Elution1 Elution2 Elution Phase 2 (10-15% EtOAc) Collects Target Secondary Amine Elution1->Elution2 Elution3 Elution Phase 3 (30% EtOAc) Flushes Primary Amine Elution2->Elution3 Workup Post-Column Workup Rotovap & Azeotrope TEA Elution2->Workup Pool Fractions Final Pure this compound Workup->Final

Caption: Step-by-step workflow for the isolation of this compound, highlighting the critical TEA-treatment steps.

Separation Logic Tree

This logic tree guides the researcher in handling common separation issues specific to this compound class.

LogicTree Problem Chromatography Issue Issue1 Streaking / Tailing Problem->Issue1 Issue2 Co-elution with Tertiary Amine Problem->Issue2 Issue3 Product retained on column Problem->Issue3 Sol1 Increase TEA to 2% or switch to DCM/MeOH system Issue1->Sol1 Sol2 Use shallower gradient (e.g., 0% to 5% over 10 CV) Issue2->Sol2 Sol3 Switch to more polar Mobile Phase (DCM/MeOH/NH3) Issue3->Sol3

Caption: Troubleshooting logic for common amine chromatography issues.

Validation of Purity

To ensure the protocol was successful, the isolated material must be validated against specific spectral markers.

NMR Validation (1H NMR in )
  • N-Methyl Group: Look for a singlet around 2.8 - 2.9 ppm .[1]

    • Impurity Check: A singlet at ~3.0 ppm indicates N,N-dimethyl impurity.[1]

  • N-H Proton: A broad singlet around 3.5 - 4.0 ppm (exchangeable).[1]

    • Impurity Check: Absence of this peak suggests tertiary amine; integration of 2H suggests primary amine.[1]

  • Aromatic Region: Two distinct multiplets for the phenoxy and aniline rings.[1]

HPLC Purity Check
  • Column: C18 Reverse Phase.[1]

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Note: Acidic buffer is required to protonate the amine for good peak shape on C18.[1]

References

  • Biotage. (2023).[1][3][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[1] Retrieved from [Link][1]

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography.[5] Retrieved from [Link]

Sources

Preclinical Profiling of N-Methyl-4-Phenoxyaniline: Metabolic Stability and Toxicological Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-methyl-4-phenoxyaniline (a structural derivative of 4-phenoxyaniline, CAS 139-59-3) represents a critical chemical scaffold in the synthesis of azo dyes, polyimides, and emerging neuroprotective pharmaceutical candidates. However, its structural classification as an N-alkylated aniline necessitates rigorous toxicological profiling.[1]

The presence of the N-methyl group introduces a specific metabolic liability: oxidative N-dealkylation mediated by Cytochrome P450 enzymes (CYPs).[1] This transformation releases the primary aromatic amine (4-phenoxyaniline), a known hematotoxin with suspected carcinogenic potential.[1] Furthermore, subsequent bioactivation can generate reactive nitrenium ions or quinone imines capable of covalent binding to DNA and proteins.[1]

This guide provides a validated workflow for assessing the metabolic stability , reactive metabolite formation , and oxidative stress potential of this compound.

Metabolic Pathway & Safety Assessment Strategy

Understanding the biotransformation of this compound is prerequisite to assay design. The compound primarily undergoes Phase I metabolism via CYP450s.[1]

Figure 1: Predicted Metabolic Activation Pathway[1]

MetabolicPathway Parent This compound (Parent) PrimaryAmine 4-Phenoxyaniline (Primary Amine) Parent->PrimaryAmine CYP-mediated N-demethylation Reactive N-Hydroxy Metabolite (Reactive Intermediate) PrimaryAmine->Reactive CYP2A6/2E1 N-hydroxylation Detox N-Acetyl-4-phenoxyaniline (Stable Conjugate) PrimaryAmine->Detox NAT1/2 Acetylation DNA_Adduct DNA/Protein Adducts (Toxicity) Reactive->DNA_Adduct Covalent Binding

Caption: Metabolic fate of this compound.[1] The critical safety risk lies in the N-hydroxylation pathway leading to macromolecular adducts.

Protocol Module A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of this compound and quantify the formation of its primary metabolite, 4-phenoxyaniline.
Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH (required for CYP activity).[1]

Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.[1]

    • Dilute to 2 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 30 µL of microsomes (0.5 mg/mL final protein conc) with 30 µL of diluted test compound at 37°C for 5 minutes.

    • Start Reaction: Add 60 µL of 2 mM NADPH regenerating system.

    • Controls: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 20 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1] Monitor transitions for Parent (

      
      ) and Metabolite (
      
      
      
      ).[1]
Data Analysis

Calculate the slope (


) of the natural log of remaining parent compound vs. time.[1]



[1]

Protocol Module B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect the formation of electrophilic quinone imines or nitrenium ions using Glutathione (GSH) as a soft nucleophile trap.[1]

Rationale

Aniline derivatives often undergo bioactivation to reactive species that escape standard stability assays but cause idiosyncratic toxicity.[1] GSH trapping identifies these short-lived intermediates.[1]

Workflow Diagram

GSH_Workflow Step1 Incubate: Test Cmpd + HLM + NADPH + GSH (5mM) Step2 Terminate Reaction (Acetonitrile precipitation) Step1->Step2 Step3 LC-MS/MS Analysis (Neutral Loss Scan) Step2->Step3 Decision GSH Adduct Found? Step3->Decision Risk HIGH RISK: Bioactivation Potential Decision->Risk Yes (+307 Da shift) Safe LOW RISK: Clean Metabolic Profile Decision->Safe No

Caption: Screening workflow for reactive metabolites. Detection of GSH adducts indicates a structural alert.

Key Protocol Adjustments
  • GSH Concentration: Supplement the microsomal incubation (from Module A) with 5 mM L-Glutathione .

  • Detection: Use a Triple Quadrupole Mass Spectrometer in Neutral Loss Scan mode targeting a loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).[1]

  • Interpretation: A mass shift of

    
     Da indicates direct conjugation; 
    
    
    
    Da indicates hydroxylation followed by conjugation.[1]

Protocol Module C: Oxidative Stress (ROS) Assay

Objective: Assess the ability of this compound to induce redox cycling, a common toxicity mechanism for diphenyl ethers.

Experimental Design
  • Cell Line: HepG2 (human hepatoma) or primary rat hepatocytes.[1]

  • Indicator: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

Step-by-Step Protocol
  • Seeding: Plate HepG2 cells at

    
     cells/well in black-walled 96-well plates. Incubate 24h.
    
  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 min in serum-free medium.

  • Treatment: Remove dye solution.[1] Treat cells with this compound (0.1, 1, 10, 50, 100 µM) for 4 hours.[1]

    • Positive Control:[1] Menadione (50 µM).[1]

    • Negative Control:[1] 0.1% DMSO vehicle.[1]

  • Readout: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader.

Data Presentation Example
Treatment Concentration (µM)Mean Fluorescence (RFU)Fold Change vs. ControlCytotoxicity Risk
Vehicle (DMSO)1,2001.0-
Test Cmpd (10) 1,4501.2Low
Test Cmpd (50) 2,8002.3Moderate
Test Cmpd (100) 5,1004.2High
Menadione (Pos Ctrl)8,5007.1High

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline.[1] Retrieved from [Link][1]

  • Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2.[1][2] Cancer Letters.[1] Retrieved from [Link]

  • Skipper, P. L., et al. (2010). Mechanisms of toxicity and carcinogenicity of alkylanilines.[1] Massachusetts Institute of Technology.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4-phenoxyaniline.[1] Retrieved from [Link][1]

Sources

Application Notes & Protocols: The Strategic Use of N-methyl-4-phenoxyaniline as a Coupling Component in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-methyl-4-phenoxyaniline as a versatile coupling component in the synthesis of azo dyes. Azo dyes, characterized by the presence of an azo group (-N=N-), represent the largest and most important class of synthetic colorants, with applications spanning textiles, printing, and analytical chemistry.[1] The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with an electron-rich nucleophile.[2] This document elucidates the chemical principles governing the use of this compound, a secondary aromatic amine, as the coupling partner. We provide detailed, field-proven protocols for the synthesis, purification, and characterization of a representative azo dye, emphasizing the causality behind experimental choices and critical safety considerations for researchers and drug development professionals.

Foundational Principles: Diazotization and Azo Coupling

The synthesis of an azo dye is a quintessential example of electrophilic aromatic substitution. The process hinges on creating a potent, yet transient, electrophile—the diazonium ion—and reacting it with an electron-rich aromatic system.

The Diazotization Reaction: Generating the Electrophile

Primary aromatic amines are converted into diazonium salts through reaction with nitrous acid (HNO₂).[3] Because nitrous acid is unstable, it is generated in situ by treating sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[4]

Causality of Low Temperature: This low-temperature condition is non-negotiable. Aromatic diazonium salts are thermally unstable and can decompose violently if allowed to warm up or isolate in a dry state.[5][6] Maintaining the reaction in an ice bath ensures the integrity of the diazonium salt for the subsequent coupling step and mitigates significant safety risks.[6]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule yield the resonance-stabilized diazonium ion.[5]

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Diazotization of Primary Aromatic Amine (Ar-NH₂) NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺ H2O H₂O ArNH2 Ar-NH₂ N_Nitrosoamine Ar-NH-N=O ArNH2->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium_Ion Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium_Ion + H⁺, -H₂O

Figure 1: General mechanism for the formation of a diazonium ion.

The Coupling Reaction: Synthesis of the Chromophore

The diazonium ion is a weak electrophile and therefore requires a highly activated aromatic ring for the coupling reaction to proceed efficiently. This compound is an excellent coupling component due to its electron-rich nature.

Expert Insight: Unlike primary amines which are diazotized, secondary amines like this compound function as coupling agents. The N-methylamino group [-N(H)CH₃] is a powerful activating, ortho-, para-directing group. The phenoxy group (-OPh) is also activating and ortho-, para-directing. The steric bulk of the phenoxy group and the strong directing power of the N-methylamino group favor electrophilic attack at the position para to the nitrogen atom (position 4 relative to the ether linkage).

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated benzene ring of this compound.[7] The pH of the reaction medium is critical:

  • Coupling with amines is typically carried out in a slightly acidic medium (pH 4-5) to ensure a sufficient concentration of the diazonium ion without deactivating the amine coupling component by excessive protonation.[4]

Figure 2: Experimental workflow for the azo coupling step.

Experimental Application: Synthesis of a Novel Azo Dye

This section provides a self-validating protocol for the synthesis of (E)-4-((4-methoxyphenyl)diazenyl)-N-methyl-4-phenoxyaniline, using p-anisidine as the primary amine and this compound as the coupling component.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (mol)Mass/VolumeNotes
p-AnisidineC₇H₉NO123.150.011.23 gPrimary amine component.
This compoundC₁₃H₁₃NO199.250.011.99 gCoupling component.
Sodium NitriteNaNO₂69.000.010.70 gDiazotizing agent.
Hydrochloric Acid (conc.)HCl36.46~0.032.5 mLAcid catalyst for diazotization.
Glacial Acetic AcidCH₃COOH60.05-25 mLSolvent for coupling component.
Sodium AcetateCH₃COONa82.03-As neededBuffering agent for pH control.
Distilled WaterH₂O18.02-~100 mLSolvent.
EthanolC₂H₅OH46.07-As neededRecrystallization solvent.
Protocol Part A: Preparation of the 4-methoxybenzenediazonium Chloride Solution
  • Amine Dissolution: In a 100 mL beaker, combine 1.23 g (0.01 mol) of p-anisidine with 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the procedure.[8]

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution over 10 minutes. Keep the tip of the pipette below the surface of the liquid to prevent the loss of nitrous acid as gas. The formation of a clear, pale yellow solution indicates the presence of the diazonium salt.

  • Validation: Test for the presence of excess nitrous acid by touching the reaction mixture with a glass rod and then touching a piece of starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a few more drops of the nitrite solution. If positive, the diazonium salt solution is ready for immediate use.

Protocol Part B: Azo Coupling with this compound
  • Coupling Component Solution: In a 250 mL beaker, dissolve 1.99 g (0.01 mol) of this compound in 25 mL of glacial acetic acid. Cool this solution to 0–5 °C in the ice-salt bath.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold this compound solution.[8]

  • pH Adjustment & Precipitation: A deep red or orange precipitate should form immediately or within minutes.[8] After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, maximizing the yield of the coupled product.

  • Reaction Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[4]

Protocol Part C: Isolation and Purification
  • Isolation: Collect the brightly colored solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts and residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.[9][10] Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator. Record the final mass and calculate the percentage yield.

Characterization and Validation

The identity and purity of the synthesized azo dye must be confirmed through analytical techniques.

TechniquePurposeExpected Result for a Representative Azo Dye
Melting Point Assess purity.A sharp, defined melting point range.
UV-Visible Spectroscopy Confirm conjugation and color.An absorption maximum (λmax) in the visible region (e.g., 400-500 nm), characteristic of the extended π-system.[9]
FTIR Spectroscopy Identify key functional groups.Characteristic peaks for N=N stretch (approx. 1400-1450 cm⁻¹), C-N stretch, C-O-C stretch, and aromatic C-H bends.
¹H NMR Spectroscopy Elucidate the chemical structure.Signals corresponding to aromatic protons, N-methyl protons, and O-methyl protons with appropriate chemical shifts and integrations.[9]
Thin Layer Chromatography (TLC) Verify purity.A single spot with a specific Rf value in a given solvent system.

Mandatory Safety Protocols

A rigorous adherence to safety is paramount when synthesizing azo dyes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures, especially those involving concentrated acids and aniline derivatives, must be performed in a certified chemical fume hood.[11][12]

  • Handling Diazonium Salts: These compounds are explosive in their solid, dry state. NEVER attempt to isolate the diazonium salt intermediate. Always use it as a cold, aqueous solution immediately after its preparation.[6] Avoid friction, shock, or heating of any residue that may contain diazonium salts.

  • Handling Anilines: Aromatic amines like p-anisidine and this compound are toxic and can be absorbed through the skin.[13][14] Avoid all direct contact and inhalation.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Quench any unreacted diazonium salt solution with a reducing agent like sodium bisulfite before disposal.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from University of the West Indies, Mona Campus website.
  • Falih, M. S., Mahdi, N. I., Jasim, A. A., Abbas, R. F., & Rahi, A. A. A. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Mustansiriyah Journal of Science, 35(2), 1-9.
  • Kutama, I. U., et al. (2021). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29.
  • Methyl Orange Synthesis of Azo Dyes. (n.d.). Rajdhani College.
  • Patel, K., et al. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis and characterization of new azo dye ligand derived from 4,4′-sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). (n.d.). Der Pharma Chemica.
  • Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.).
  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (n.d.). PubMed Central.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020).
  • Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. (n.d.).
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. (2025). BenchChem.
  • The microscale synthesis of azo dyes. (n.d.).
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.
  • Qamar, S., et al. (2019). Synthesis, structural characterization, DNA binding and antioxidant studies of 4,4′-Nitrophenoxyaniline derived azo dyes. Journal of Molecular Structure, 1197, 345-353.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Synthesis and characterization of new azo dye (1-(4-sulfonyl...)). (2016). Basrah Journal of Veterinary Research.
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (2025). BenchChem.
  • 4-Phenoxyaniline Safety D
  • 4-Phenoxyaniline Safety D
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • N-Methylaniline Safety Data Sheet. (2024). Thermo Fisher Scientific.
  • Lab 13 A Diazotization-Coupling Reaction - The Prepar
  • Diazotis
  • Reactive Chemical Hazards of Diazonium Salts. (n.d.).
  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotiz
  • 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium)

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of N-Methyl-4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of N-monomethylation protocols for 4-phenoxyaniline scaffolds

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for N-methyl-4-phenoxyaniline synthesis. This specific transformation presents a classic organic chemistry challenge: selectivity .

The 4-phenoxyaniline substrate contains an electron-donating phenoxy group (


) at the para position. This increases the nucleophilicity of the amine nitrogen via resonance, making it highly reactive.
  • The Trap: Standard alkylation with methyl iodide (MeI) often leads to a "runaway reaction," producing significant amounts of the tertiary amine (N,N-dimethyl-4-phenoxyaniline ) and quaternary ammonium salts.

  • The Solution: To maximize yield and selectivity, we must abandon direct alkylation in favor of Reductive Amination or Copper-Mediated Coupling .

This guide prioritizes the Abdel-Magid Reductive Amination (Protocol A) for scalability and cost, and the Chan-Lam Coupling (Protocol B) for cases requiring extreme chemoselectivity.

Critical Decision Matrix

Before starting, select the protocol that matches your available resources and constraints.

FeatureProtocol A: Reductive Amination (Recommended)Protocol B: Chan-Lam Coupling Protocol C: Direct Alkylation
Primary Reagents Paraformaldehyde, NaBH₄, MethanolMeB(OH)₂, Cu(OAc)₂, PyridineMeI or Me₂SO₄, Base
Selectivity (Mono:Di) High (>95:5 with optimization)Excellent (>99:1)Poor (Often 60:40)
Reaction Time 4–16 Hours24–48 Hours1–3 Hours
Cost LowModerate (Copper/Boronic acid)Low
Key Risk Incomplete conversion if wetCatalyst poisoningOver-alkylation (N,N-dimethyl)

Validated Experimental Protocols

Protocol A: Stepwise Reductive Amination (The "Gold Standard")

Based on the Abdel-Magid methodology.

The Logic: We generate the imine/hemiaminal intermediate in situ using paraformaldehyde (a slow-release source of anhydrous formaldehyde) before adding the reducing agent. This kinetic control prevents the reducing agent from scavenging free formaldehyde.

Materials:

  • 4-Phenoxyaniline (1.0 equiv)

  • Paraformaldehyde (1.1–1.5 equiv)

  • Sodium Methoxide (NaOMe) (0.1 equiv) or Molecular Sieves (3Å)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous Methanol

Step-by-Step:

  • Imine Formation: In a dry flask, dissolve 4-phenoxyaniline in anhydrous methanol (0.5 M concentration).

  • Add Paraformaldehyde .

  • Crucial Step: Add catalytic NaOMe (or place 3g activated 3Å molecular sieves). Reflux the mixture for 2–4 hours.

    • Why? This forces the equilibrium toward the imine (

      
      ) and consumes water, which inhibits the reaction.
      
  • Reduction: Cool the mixture to 0°C in an ice bath.

  • Add NaBH₄ portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Digestion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add 1M NaOH to quench excess borohydride and adjust pH to >10.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chan-Lam Oxidative Coupling (High Precision)

Best for precious substrates where over-methylation is unacceptable.

The Logic: This utilizes a Copper(II) catalytic cycle to couple the amine with methylboronic acid.[1] The mechanism does not proceed via an SN2 pathway, effectively making over-methylation mechanistically impossible under standard conditions.

Materials:

  • 4-Phenoxyaniline (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Cu(OAc)₂ (0.1–0.2 equiv)

  • Pyridine (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane or DCM

  • Atmosphere: Open air (O₂ balloon preferred)

Step-by-Step:

  • Combine 4-phenoxyaniline, methylboronic acid, and Cu(OAc)₂ in a flask.

  • Add solvent (Dioxane) and Pyridine.[1]

  • Oxidation: Stir vigorously open to the air (or attach an O₂ balloon). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).

  • Monitoring: Monitor by TLC. This reaction is slower (24h+).

  • Workup: Filter through a celite pad to remove copper salts. Wash with NH₄OH (to complex residual copper) and extract.

Troubleshooting & Diagnostics

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes.

ReactionPathway SM 4-Phenoxyaniline (Starting Material) Imine Imine / Hemiaminal (Intermediate) SM->Imine + CH2O - H2O Product This compound (Target) SM->Product Chan-Lam Route (No Over-alkylation) Imine->SM Hydrolysis (Wet Solvent) Imine->Product + NaBH4 (Reduction) OverAlk N,N-Dimethyl-4-phenoxyaniline (Impurity) Product->OverAlk + Excess CH2O + NaBH4 (Over-reaction) Methanol Methanol (Waste)

Caption: Kinetic pathway showing the critical intermediate stage. The red dashed line represents the over-methylation risk inherent in uncontrolled reductive amination.

Troubleshooting Guide (Q&A)

Q1: I am seeing a spot on TLC that is less polar than my product. What is it?

  • Diagnosis: This is likely the N,N-dimethyl byproduct . Tertiary amines are generally less polar than secondary amines because they lack the N-H hydrogen bond donor.

  • Fix:

    • Purification: Use column chromatography with a gradient of Hexanes:Ethyl Acetate. Adding 1% Triethylamine to the eluent can sharpen the bands.

    • Prevention: In Protocol A, ensure you cool the reaction to 0°C before adding NaBH₄. High temperatures favor the second alkylation.

Q2: My reaction stalled with 30% starting material remaining.

  • Diagnosis: Water contamination. The formation of the imine (Step 1) produces water. If this water is not removed or if the solvent was wet, the equilibrium shifts back to the starting material.

  • Fix: Add 3Å Molecular Sieves to the reaction during the reflux stage. Ensure methanol is anhydrous.

Q3: The product is an oil and difficult to crystallize.

  • Diagnosis: N-methyl derivatives of diphenylethers are often low-melting solids or oils due to the disruption of crystal packing.

  • Fix: Convert the product to its Hydrochloride Salt for easier handling.

    • Dissolve the oil in diethyl ether.

    • Add 2M HCl in ether dropwise.

    • The white precipitate (this compound HCl) can be filtered and recrystallized from Ethanol/Ether.

Q4: Can I use aqueous Formalin instead of Paraformaldehyde?

  • Diagnosis: Not recommended. Formalin contains ~60% water. This pushes the equilibrium toward the starting material (hydrolysis of the imine) and often leads to messy reactions requiring large excesses of reagents. Stick to Paraformaldehyde.

FAQ: Rapid Resolution

  • Q: What is the exact molecular weight of the product?

    • A: 199.25 g/mol (C₁₃H₁₃NO).

  • Q: How do I remove unreacted 4-phenoxyaniline?

    • A: If chromatography is difficult, you can exploit the slight difference in basicity, but it is risky. The best chemical method is to add a small amount of acetic anhydride to the crude mixture. This converts the primary amine (SM) to an amide (N-acetyl), which is vastly different in polarity and easily separated from your secondary amine product via a simple silica plug.

  • Q: Is the phenoxy group stable to these conditions?

    • A: Yes. The diphenyl ether linkage is extremely robust and will not cleave under NaBH₄ reduction or mild copper catalysis. Avoid strong Lewis acids like BBr₃ or HI, which will cleave the ether.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[1] Organic Letters, 2009, 11(8), 1677–1680.

  • Bhattacharyya, S. "Reductive Alkylation of Ammonia and Amines with Aldehydes and Ketones using Sodium Borohydride."[3] Tetrahedron, 2004, 60(7), 1463-1471.

  • ChemicalBook. "4-Phenoxyaniline Properties and Safety." (For physical property verification).

For further assistance, contact the Synthesis Optimization Group at ext. 4402.

Sources

Technical Support Center: Purification of N-methyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-methyl-4-phenoxyaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with achieving high purity for this compound.

Section 1: FAQs - Understanding Common Impurities and Stability

This section addresses the foundational knowledge required before beginning any purification workflow. Understanding the potential impurities and the inherent stability of your target compound is the first step toward a successful purification strategy.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. Assuming a common route, such as the N-methylation of 4-phenoxyaniline, you can anticipate the following impurities:

  • Unreacted Starting Material (4-phenoxyaniline): Incomplete methylation reactions are common, leaving residual primary amine in your crude product.

  • Over-methylated Byproduct (N,N-dimethyl-4-phenoxyanilinium salt): The use of potent methylating agents can lead to the formation of a quaternary ammonium salt. This is typically highly polar.

  • Reagent-derived Impurities: Depending on the methylation method, you may have residual reagents or their byproducts. For example, methods using formaldehyde and a reducing agent may introduce complex side products.[1]

  • Degradation Products: Anilines, in general, are susceptible to oxidation, which can result in the formation of colored impurities (often polymeric in nature).[2] Exposure to air and light can accelerate this process.[3]

Q2: My this compound sample darkens over time, even after purification. Why does this happen and how can I prevent it?

A: The discoloration of aniline derivatives is a well-known issue caused by aerobic oxidation.[2][3] The secondary amine group in this compound is susceptible to oxidation, forming highly conjugated, colored impurities. This process can be accelerated by exposure to light, heat, and trace metal impurities.

Solutions for Enhancing Stability:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from light.[3] Refrigeration is also recommended to slow down potential degradation pathways.

  • Antioxidant Use: For long-term storage or use in sensitive downstream applications, consider adding a small amount of an antioxidant, though this may not be suitable if the material is for pharmaceutical use without further validation.

  • Purity: Ensure high purity, as trace metal catalysts or other impurities can promote degradation.

Section 2: Troubleshooting Guide - Purification Methodologies

This section provides direct answers to specific experimental challenges you may encounter during the purification process.

Q3: My crude product is a dark, viscous oil. What is the best initial purification step?

A: An oily crude product indicates the presence of significant impurities that are depressing the melting point of your compound. A multi-step approach is recommended.

  • Aqueous Workup: First, perform a liquid-liquid extraction. Dissolve your crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash this solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Follow this with a brine wash to remove excess water, then dry the organic layer over an anhydrous salt like sodium sulfate. This removes inorganic salts and highly polar byproducts.

  • Chromatography: Direct purification by flash column chromatography is often the most effective method for oily residues. The significant polarity difference between your desired secondary amine, the more polar primary amine starting material (4-phenoxyaniline), and non-polar byproducts allows for efficient separation.

Q4: I have a solid crude product, but recrystallization is not improving its purity. What should I do?

A: When recrystallization fails, it's typically for one of two reasons: the impurities have very similar solubility profiles to the product, or the impurity level is too high for effective crystallization.

The Causality: Recrystallization works by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4] If impurities are structurally very similar to your product, finding a solvent that selectively dissolves one but not the other can be impossible.

Solution: Column Chromatography This is the logical next step. The separation mechanism in chromatography is based on differential adsorption to a stationary phase, which can resolve impurities that co-crystallize.

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is recommended.[5] Start with a low polarity mixture and gradually increase it to elute your product.

Troubleshooting_Flow Start Crude Product State? Oily Viscous Oil / Tarry Residue Start->Oily Oily Solid Impure Solid Start->Solid Solid Workup Aqueous Workup / Extraction Oily->Workup Recrystal Recrystallization Solid->Recrystal Column Flash Column Chromatography Workup->Column Success Pure Product Column->Success PurityCheck Check Purity (TLC/GC/NMR) Recrystal->PurityCheck PurityCheck->Column Purity Not OK PurityCheck->Success Purity OK

Caption: Decision workflow for purifying crude this compound.

Section 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for the purification of this compound.

Protocol 1: Recrystallization

This protocol is designed to remove impurities with different solubility characteristics from your solid product. The key to a successful recrystallization is selecting the appropriate solvent.[4][6]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves completely. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Potential Recrystallization Solvent Systems

Solvent System Polarity Comments
Isopropanol/Water Polar Protic Good for moderately polar compounds. Add water dropwise to the hot isopropanol solution until cloudy, then clarify with a drop of isopropanol.
Ethanol Polar Protic This compound may have high solubility; may require cooling to low temperatures.
Toluene/Hexane Non-polar/Aprotic Dissolve in hot toluene, then add hexane until persistent cloudiness appears. Good for removing more polar impurities.

| Ethyl Acetate/Hexane| Medium Polarity | A versatile system offering good solubility control. |

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the eluate by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product. The starting material, 4-phenoxyaniline, being more polar, will elute later than the N-methylated product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polish & Analysis Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction Crude->Extract Dissolve & Wash Choice Assess Product Extract->Choice Recrystal Recrystallization Choice->Recrystal Solid Column Column Chromatography Choice->Column Oily SolventRemoval Solvent Removal Recrystal->SolventRemoval Column->SolventRemoval Analysis Purity Analysis (GC, NMR) SolventRemoval->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification and analysis workflow for this compound.

Section 4: Purity Verification

Q5: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is essential for confirming purity and structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. A single sharp peak on the gas chromatogram indicates a high degree of purity. The mass spectrum will confirm the molecular weight (199.25 g/mol for this compound) and provide fragmentation patterns to verify the structure.[7] Standard GC conditions for aniline derivatives can be adapted for this purpose.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation. The ¹H NMR spectrum should show the characteristic N-methyl singlet (around 2.7-2.8 ppm), along with the aromatic protons. Integration of the peaks should correspond to the correct proton count. The absence of peaks corresponding to 4-phenoxyaniline confirms the removal of starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis (e.g., determining purity as a percentage), a validated HPLC method is the industry standard. It can detect non-volatile impurities that may not be visible by GC.

References

  • CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google P
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (URL: [Link])

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (URL: [Link])

Sources

improving the stability of N-methyl-4-phenoxyaniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for N-methyl-4-phenoxyaniline. As a Senior Application Scientist, I understand that achieving reproducible and reliable experimental results hinges on the stability of your reagents. This compound, like many aromatic amines, can be susceptible to degradation in solution, leading to discoloration, loss of potency, and the appearance of unknown impurities in your analyses.

This guide is designed to provide you with a comprehensive understanding of the factors affecting the stability of this compound and to offer practical, field-proven strategies to mitigate these issues. We will move from frequently asked questions to in-depth troubleshooting and validated protocols, ensuring you have the tools to maintain the integrity of your solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound, which was initially colorless, has turned yellow/brown. What is happening and is it still usable?

A: This color change is a classic indicator of degradation, primarily through oxidation. The secondary amine group (-NHCH₃) on the aromatic ring is susceptible to attack by atmospheric oxygen and other oxidizing species. This process often leads to the formation of highly colored conjugated systems, such as quinone-imines, and can eventually result in polymerization.

Causality: The electron-donating nature of the amine and phenoxy groups activates the benzene ring, making it more vulnerable to oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion impurities.

Usability: A colored solution indicates the presence of impurities and a decrease in the concentration of the active compound. For quantitative studies or sensitive applications, the solution should be discarded and prepared fresh. For some qualitative screening purposes, it might be usable, but the results should be interpreted with extreme caution.

Q2: What are the primary factors that cause this compound to degrade in solution?

A: The stability of this compound is influenced by a combination of environmental and chemical factors. Understanding these is the first step toward prevention. The key factors are:

  • Atmospheric Oxygen: The most common culprit, leading to oxidative degradation.

  • pH of the Solution: The amine group's basicity means its reactivity is highly dependent on the solution's pH.[1][2][3][4]

  • Light Exposure: UV and even visible light can provide the energy to initiate photo-oxidative degradation pathways.[5][6]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7]

  • Solvent Purity: Peroxides in aged ethers (like THF or Dioxane) or trace metal impurities in any solvent can catalyze degradation.

Q3: What is the best general-purpose solvent for dissolving this compound?

A: this compound, similar to its parent compound 4-phenoxyaniline, exhibits poor solubility in water but good solubility in common organic solvents.[5][6][8]

For general use, ethanol or acetonitrile (ACN) are excellent starting points. They are polar enough to dissolve the compound, are readily available in high purity, and are compatible with analytical techniques like HPLC. For applications requiring less polar solvents, acetone or ethyl acetate can be used.

Expert Tip: Always use HPLC-grade or equivalent high-purity solvents. Before use, especially for long-term stability studies, it is best practice to sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

Q4: How should I store my stock solutions to maximize their shelf-life?

A: Proper storage is critical. Based on the compound's known incompatibilities and sensitivity, follow these guidelines:

  • Container: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[5]

  • Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing.

  • Temperature: Store solutions at low temperatures, typically 2-8°C. For long-term storage (>1 week), consider storage at -20°C, but verify that the compound does not precipitate out of solution upon freezing.

  • Sealing: Use vials with Teflon®-lined caps to ensure an airtight seal and prevent leaching of impurities from the cap liner.

Section 2: In-Depth Troubleshooting Guide

Problem: Rapid degradation is observed during an ongoing experiment, characterized by inconsistent analytical readings or a visible color change mid-protocol.

This indicates an aggressive degradation driver within your experimental setup. Let's diagnose the cause.

G cluster_solutions Potential Solutions start Symptom: Rapid Degradation in-situ cause1 Is the solvent de-gassed? Is the reaction under inert gas? start->cause1 cause2 What is the solution pH? Is it controlled/buffered? cause1->cause2 Yes sol1 Implement Inert Atmosphere: - De-gas solvents (N2/Ar sparging) - Run reactions under N2/Ar blanket cause1->sol1 No cause3 Is the setup exposed to ambient light? cause2->cause3 Yes sol2 Control pH: - Buffer the solution to slightly acidic pH (e.g., 4-6) - Avoid strongly basic conditions cause2->sol2 No cause4 Is there a heat source? (e.g., stirring plate, sonicator) cause3->cause4 No sol3 Protect from Light: - Use amber glassware - Wrap apparatus in foil cause3->sol3 Yes sol4 Manage Temperature: - Use a water bath for temperature control - Avoid direct heating elements

Caption: Troubleshooting workflow for in-experiment degradation.

Q5: My protocol involves aqueous media and the degradation is very fast. How can I use pH to my advantage?

A: This is an excellent question that gets to the heart of amine chemistry. The unprotonated (free base) form of the amine is electron-rich and highly susceptible to oxidation. By lowering the pH, you protonate the amine, forming an N-methylanilinium salt.

R-NHCH₃ + H⁺ ⇌ R-N⁺H₂CH₃

This protonated form is significantly more stable against oxidation because the positive charge on the nitrogen atom withdraws electron density from the aromatic ring, deactivating it towards oxidative attack.

Recommendation: For aqueous or protic organic solutions, buffer the system to a slightly acidic pH, typically in the range of 4.0 to 6.0 . The parent compound, 4-phenoxyaniline, has a predicted pKa of ~4.75, and the N-methyl derivative will be similar.[6] Buffering below the pKa ensures that the majority of the compound exists in its more stable, protonated form. Avoid strongly acidic conditions (pH < 2), which could potentially catalyze hydrolysis of the ether linkage over long periods.

Q6: I cannot alter the pH of my system. Are antioxidants a viable alternative?

A: Yes. If pH modification is not possible, adding a small amount of an antioxidant is a highly effective strategy. Antioxidants function by intercepting the free radicals that propagate the oxidative degradation chain reaction.

Mechanism of Action: Aromatic amine antioxidants are excellent radical scavengers.[9][10] They can donate a hydrogen atom to a reactive radical (ROO•), neutralizing it and forming a stable, non-reactive radical on the antioxidant molecule itself.

Recommended Antioxidants for Organic Solutions:

AntioxidantTypical ConcentrationMechanismNotes
BHT (Butylated hydroxytoluene)0.01 - 0.1% (w/v)Phenolic Radical ScavengerReadily available, effective, and generally non-interfering in many systems.
4,4'-Bis(α,α-dimethylbenzyl)diphenylamine 0.05 - 0.2% (w/v)Aromatic Amine Radical ScavengerHighly efficient for thermal stability, but may interfere if your analysis involves UV detection near its absorbance maxima.[9]
Propyl Gallate 0.01 - 0.05% (w/v)Phenolic Radical ScavengerOften used in pharmaceutical formulations; good for polar systems.

Trustworthiness Check: Before adding any antioxidant to your main experiment, run a control experiment with just your solvent, this compound, and the antioxidant. Analyze this control by HPLC or your chosen method to ensure the antioxidant itself or its byproducts do not co-elute with or interfere with the analysis of your compound of interest.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Solvent Preparation for Stability Studies

This protocol ensures your solvent is not a contributing factor to degradation.

  • Select Solvent: Choose an HPLC-grade solvent (e.g., Acetonitrile).

  • Deoxygenation: Transfer the required volume of solvent to a flask. Insert a long-stemmed glass pipette or sparging needle connected to a source of inert gas (Nitrogen or Argon).

  • Sparging: Bubble the gas through the solvent at a moderate rate for 20-30 minutes. This displaces dissolved oxygen.

  • Blanketing: Remove the sparging tube and immediately blanket the headspace of the flask with the inert gas before sealing.

  • Usage: Use this deoxygenated solvent promptly for preparing stock and working solutions.

Protocol 3.2: A Step-by-Step Guide for a Basic Stability Study

This self-validating protocol allows you to determine the optimal storage conditions for this compound in your specific experimental matrix.

  • Preparation (Time Zero):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen deoxygenated solvent or buffered system.

    • Immediately transfer aliquots of this stock solution into separate amber HPLC vials, representing each storage condition to be tested (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark, -20°C/Dark).

    • Flush the headspace of each vial with Argon or Nitrogen before capping tightly.

    • Analyze one vial immediately. This is your T₀ reference point. The peak area of the parent compound at T₀ is considered 100%.

  • Stability-Indicating HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid to ensure protonation and good peak shape) is a good starting point. Example gradient: 30% ACN to 90% ACN over 15 minutes.

    • Detection: UV detector set to the λmax of this compound (a PDA detector is ideal to monitor for the appearance of new peaks).

    • Validation: A true stability-indicating method is one where the degradation products do not co-elute with the parent peak. You can confirm this by analyzing a deliberately degraded sample (e.g., by exposing it to a few drops of hydrogen peroxide) to see if new peaks appear with different retention times.[11]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., T = 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature before analysis.

    • Analyze by HPLC using the same method as for T₀.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Monitor the chromatograms for the growth of new peaks, which represent degradation products.

    • Plot the percentage remaining vs. time for each condition to determine the optimal storage strategy.

Section 4: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is helpful to visualize the chemical pathways involved. The primary mechanism is oxidation, which can proceed through a radical chain reaction.

G cluster_main Primary Degradation Pathway: Oxidation cluster_initiators Initiators cluster_prevention Prevention Strategies mol This compound (Stable Form) rad_cat Radical Cation (Highly Reactive) mol->rad_cat Oxidation (loses e⁻) products Colored Degradation Products (Quinone-imines, Dimers, Polymers) rad_cat->products Further Reactions O2 O₂ (Oxygen) O2->mol attack Light Light (hν) Light->mol attack Metal Metal Ions (Mⁿ⁺) Metal->mol attack Inert Inert Atmosphere (N₂/Ar) Inert->O2 Displaces pH Acidic pH (Protonation) pH->mol Stabilizes Antiox Antioxidants Antiox->rad_cat Scavenges

Caption: Key pathways of oxidative degradation and corresponding prevention strategies.

References

  • Chemsrc. (n.d.). 4-Phenoxyaniline | CAS#:139-59-3. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Gao, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PLoS One. [Link]

  • Prokop, L. (2018). The Degradation of 4-Morpholinoaniline in Aqueous Solution. CORE. [Link]

  • Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS One. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2022). Photocatalytic degradation of methyl orange on a PVA/PEG/Ag3PO4 thin film. [Link]

  • MDPI. (2022). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. Catalysts. [Link]

  • MDPI. (2019). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. Polymers. [Link]

  • ResearchGate. (2012). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]

  • MDPI. (2020). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Kinetics. [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2005). The stability of polyaniline in strongly alkaline or acidic aqueous media. [Link]

  • ResearchGate. (2012). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. [Link]

  • ResearchGate. (2020). A brief review on aniline and its derivatives. [Link]

  • PLOS One. (2015). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

  • ResearchGate. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Quantification of aniline and N-methylaniline in indigo. PMC. [Link]

  • Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Molecules. (2013). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. [Link]

  • LookChem. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. [Link]

  • Pearson+ (YouTube). (2015). Protection of Aniline Derivatives. [Link]

  • ResearchGate. (2014). Photodegradation of Methyl Orange in Aqueous Solution by the Visible Light Active Co:La:TiO 2 Nanocomposite. [Link]

  • PubMed. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • PubMed. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • BMC Chemistry. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]

Sources

avoiding degradation of N-methyl-4-phenoxyaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-4-phenoxyaniline

Introduction: Ensuring the Integrity of this compound in Research

This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Like many substituted anilines, its chemical stability is not absolute. Improper storage and handling can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate downstream processing. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and preventing the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns regarding the stability and storage of this compound.

Q1: My this compound has changed color from off-white/pale yellow to a darker brown. Is it still usable?

A color change is a primary visual indicator of potential degradation. Anilines are susceptible to air oxidation, which often produces highly colored impurities. While a slight color change may not significantly impact some applications, a pronounced shift to brown or green-brown suggests a notable level of degradation.[1][2] We strongly recommend performing an analytical purity check (e.g., GC or HPLC) before using the material in any sensitive application.

Q2: What are the ideal storage conditions for long-term stability?

For maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and in a cool, dark place.[3][4] Many suppliers recommend refrigerated storage between 2-8°C.[3] Protecting the compound from light, air (oxygen), and moisture is critical.[1][5]

Q3: Can I store the compound in a standard laboratory freezer (-20°C)?

While colder is often better for slowing chemical reactions, ensure your container is properly sealed to prevent moisture condensation upon removal from the freezer. A desiccator inside the freezer or allowing the container to warm completely to room temperature before opening is crucial to avoid introducing water, which can facilitate degradation.

Q4: What are the main causes of degradation?

The primary degradation pathways for this compound are:

  • Oxidation: The amine functional group is susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and the presence of trace metal impurities.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, and acid chlorides will cause rapid decomposition.[6][7]

Part 2: In-Depth Troubleshooting Guide

When you suspect degradation, a systematic approach is necessary to confirm the issue and decide on the next steps.

Initial Observation: The experiment is yielding unexpected results, or the physical appearance of the starting material has changed (e.g., color, texture).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action A Problem Observed (e.g., Color Change, Failed Reaction) B Review Storage Conditions (Light, Air, Temp, Time) A->B C Were conditions optimal? B->C D Perform Purity Analysis (GC, HPLC, or GC-MS Recommended) C->D No / Uncertain J Material is Pure. Troubleshoot other experimental parameters. C->J Yes E Compare to Certificate of Analysis (CoA) or a pure reference standard D->E F Significant Impurities Detected? E->F G Material is Degraded. Is purification feasible? F->G Yes F->J No H Purify Material (e.g., Recrystallization) G->H Yes I Discard Material Follow institutional safety protocols G->I No / Impurity Unknown K Re-test Purity Post-Purification H->K K->J Purity Confirmed

Caption: Troubleshooting workflow for suspected chemical degradation.

Likely Degradation Pathway

Degradation is primarily driven by oxidation of the amine nitrogen. This can lead to a complex mixture of byproducts, including N-oxides and colored polymeric materials, which cause the visible discoloration of the compound.

G A This compound (Stable, Pale Color) C Oxidized Intermediates (Radicals, N-oxides) A->C Oxidation B Stress Factors (Oxygen, Light, Heat) B->C D Degradation Products (Highly Colored Impurities, Polymeric Materials) C->D Further Reactions

Caption: Simplified pathway for oxidative degradation.

Part 3: Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation.

Recommended Storage Protocols
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[3][4]
Container Amber Glass or Opaque VialProtects against light-induced degradation.[1][3][4]
Seal Tightly Sealed with Paraffin FilmPrevents ingress of moisture and air.[5][6]
Location Dark, Dry Cabinet or RefrigeratorMinimizes exposure to ambient light and humidity.[1][5][6]
Handling Workflow
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature to prevent water condensation on the cold solid.

  • Inert Atmosphere Handling: If possible, handle the material in a glovebox or use a Schlenk line to backfill the container with an inert gas after dispensing.

  • Minimize Exposure: Dispense the required amount quickly and immediately reseal the container. Do not leave the bottle open on the bench.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the stock bottle.

Part 4: Analytical Protocols for Purity Assessment

If you suspect degradation, you must confirm it analytically. Gas Chromatography (GC) is a well-suited technique for baseline purity assessment of aniline derivatives.[8][9][10]

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This is a general guideline and may need to be optimized for your specific instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve in a suitable solvent (e.g., Methanol, Acetone, or Toluene) to a final concentration of ~1 mg/mL in a volumetric flask. Ensure the solvent is GC-grade.

  • Instrumentation (Example Conditions):

    • Instrument: Agilent 7890A GC with Flame Ionization Detector (FID) or similar.[8]

    • Column: A non-polar capillary column like a HP-5 (or equivalent 5% phenyl-methylpolysiloxane) is a good starting point (e.g., 30 m x 0.32 mm x 0.25 µm).[8]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 280-300°C.[8]

    • Detector Temperature: 300°C.[8]

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.[8]

      • Final Hold: Hold at 300°C for 5 minutes.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting chromatogram. A pure sample should show one major peak corresponding to this compound.

    • Degraded samples will show additional peaks, typically at different retention times, indicating the presence of impurities. The appearance of multiple small peaks or a "hump" of unresolved peaks can indicate polymerization.

  • Confirmation (Recommended):

    • For definitive identification of impurities, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[8] This allows for the determination of the molecular weight of the degradation products, providing insight into the degradation mechanism.

Protocol: Remediation by Recrystallization

If the material is found to be only slightly degraded, purification by recrystallization may be possible. The parent compound, 4-phenoxyaniline, can be crystallized from water.[2] For this compound, a solvent screen (e.g., ethanol/water, heptane/ethyl acetate) may be necessary to find optimal conditions.

  • Dissolve the impure solid in a minimum amount of a suitable hot solvent.

  • If colored impurities are present and suspected to be non-polar, a charcoal treatment may be effective.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

  • Crucially, re-analyze the purified material by GC to confirm its purity before use.

References

  • Loba Chemie. (2018). N-METHYLANILINE 98% MSDS.

  • Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.

  • Chemsrc. (2025). 4-Phenoxyaniline | CAS#:139-59-3.

  • Apollo Scientific. (n.d.). 4-Phenoxyaniline Safety Data Sheet.

  • BLD Pharm. (n.d.). 72920-03-7|this compound.

  • ChemicalBook. (2023). 4-Phenoxyaniline | 139-59-3.

  • Sigma-Aldrich. (2024). N-Methylaniline Safety Data Sheet.

  • Wang, L., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

  • Fisher Scientific. (2024). 4-Phenoxyaniline Safety Data Sheet.

  • Tokyo Chemical Industry. (n.d.). 4-Phenoxyaniline | 139-59-3.

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • NIOSH. (1994). Monomethylaniline: Method 3511.

Sources

Technical Support Center: N-Methyl-4-Phenoxyaniline Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of N-methyl-4-phenoxyaniline (CAS: 13464-50-1 / Derivative of 139-59-3) presents a classic challenge in process chemistry: Mono-alkylation selectivity .[1]

While the 4-phenoxy group renders the aniline electron-rich, facilitating reaction, it also increases the nucleophilicity of the product, leading to the rapid formation of the undesired N,N-dimethyl impurity .[1] This guide prioritizes the Reductive Amination route over direct alkylation to control this selectivity and provides specific troubleshooting for isolation and safety.

Module 1: Route Selection & Chemistry

The Core Problem: Over-Methylation

In a direct alkylation (using Methyl Iodide or Dimethyl Sulfate), the introduced methyl group increases the electron density on the nitrogen, making the product more reactive than the starting material. This leads to a runaway reaction toward the tertiary amine.

The Solution: Reductive Amination

The industry-standard approach for scaling this reaction is Reductive Amination using Formaldehyde (or Paraformaldehyde) followed by reduction. The intermediate imine (Schiff base) is formed first. By controlling the reduction step, selectivity is maximized.[1]

Comparison of Synthetic Routes
FeatureDirect Alkylation (MeI / DMS)Reductive Amination (HCHO + H2/Cat or Hydride)
Selectivity Poor (High N,N-dimethyl)High (Mono-methyl favored via Imine)
Exotherm Sharp, difficult to controlManageable (Step-wise)
Atom Economy Low (Salt waste)High (Water byproduct)
Purification Difficult (Column/Recrystallization)Distillation or Extraction
Scalability Not Recommended Preferred

Module 2: Critical Process Parameters (CPPs)

Protocol: Reductive Amination (Hydride Method)

Recommended for Pilot Scale (100g - 1kg)[1]

Reagents:

  • Substrate: 4-Phenoxyaniline[1][2]

  • C1 Source: Paraformaldehyde (Solid is preferred over formalin to control water content)[1]

  • Reductant: Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol (or Toluene/Methanol mixture)[1]

Step-by-Step Workflow
  • Imine Formation: Dissolve 4-phenoxyaniline in Methanol. Add Paraformaldehyde (1.05 - 1.1 eq).[1]

    • Critical Control: Reflux for 2-4 hours to ensure complete conversion to the imine (or hemiaminal). Incomplete imine formation leads to residual starting material.[1]

  • Reduction: Cool to 0-5°C. Add NaBH4 (1.0 - 1.2 eq) portion-wise.

    • Why? Adding reductant too fast causes an exotherm that can degrade the imine or lead to side reactions.

  • Quench: Adjust pH to ~6-7 with dilute Acetic Acid to destroy excess hydride, then basify to pH >11 with NaOH.

  • Extraction: Extract with Toluene or Ethyl Acetate.[1] The phenoxy group makes the molecule lipophilic; avoid chlorinated solvents if possible to reduce environmental impact.

Visualizing the Reaction Pathway

ReactionPathway SM 4-Phenoxyaniline (Starting Material) Imine Imine Intermediate (N-methylene-4-phenoxyaniline) SM->Imine + Paraformaldehyde - H2O Product This compound (Target) Imine->Product + Reductant (H-) Impurity N,N-Dimethyl Impurity (Over-Alkylated) Product->Impurity + Excess HCHO + Reductant (Avoid this!)

Figure 1: Reaction pathway showing the critical branch point where over-alkylation occurs.[1]

Module 3: Troubleshooting & FAQs

Q1: I have 15% N,N-dimethyl impurity. How do I remove it?

Diagnosis: You likely had excess formaldehyde present during the reduction phase, or the temperature was too high.[1] Remediation:

  • Chemical Purification (The Acetic Anhydride Trick):

    • The N,N-dimethyl impurity is a tertiary amine and cannot react with acylating agents.[1]

    • The Target (secondary amine) and SM (primary amine) can react.

    • However, this destroys your product.[1]

    • Correct Strategy: If the impurity is Starting Material (SM) , add a small amount of Acetic Anhydride or Phthalic Anhydride.[1] This converts SM to an amide, which has vastly different solubility/polarity and can be washed away or left in the mother liquor during crystallization.[1]

  • Distillation:

    • Boiling points are close.[1] Use a high-efficiency fractionating column.

    • Note: The phenoxy group increases the boiling point significantly compared to simple anilines. High vacuum (<1 mbar) is required to prevent thermal decomposition.[1]

Q2: The reaction stalled with 10% Starting Material remaining.

Diagnosis: Incomplete imine formation. Remediation:

  • Water Removal: The formation of the imine releases water. If the solvent is "wet" or the equilibrium is unfavorable, the reaction stops.[1]

  • Action: Add a dehydrating agent (molecular sieves) or use a Dean-Stark trap (if using Toluene) during the imine formation step before adding the reducing agent.

Q3: I am seeing a thick emulsion during work-up.

Diagnosis: The phenoxy ether chain acts as a surfactant, stabilizing emulsions in basic aqueous media.[1] Remediation:

  • Salt Effect: Saturate the aqueous layer with NaCl (Brine).

  • Filter: Pass the biphasic mixture through a Celite pad. Fine particulate matter often stabilizes emulsions.[1]

  • pH Adjustment: Ensure the pH is distinctly basic (>12). Amphoteric species can cause emulsions at neutral pH.[1]

Module 4: Safety & Engineering Controls

Thermal Hazards
  • Hydride Generation: Rapid addition of NaBH4 to acidic/alcoholic solutions generates Hydrogen gas (

    
    ).[1] On a large scale, this presents an explosion hazard.[1]
    
    • Control: Ensure headspace nitrogen purge and controlled dosing rates.[1]

  • Exotherm: The imine reduction is exothermic.

    • Control: Active cooling jacket.[1] Do not rely on ambient heat loss.[1]

Toxicity (4-Phenoxyaniline)
  • Hazard: Like many anilines, 4-phenoxyaniline is toxic by inhalation and skin contact.[1] It may cause methemoglobinemia (blue skin, oxygen deprivation).[1]

  • PPE: Double nitrile gloves, full-face respirator (if powder handling), and Tyvek suit.[1]

  • Waste: All aqueous waste must be treated as hazardous (aromatic amine).[1]

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType HighDim High N,N-Dimethyl (>5%) IssueType->HighDim HighSM High Starting Material (>5%) IssueType->HighSM Emulsion Work-up Emulsion IssueType->Emulsion Sol_Dim Reduce HCHO equivalents Lower Reduction Temp HighDim->Sol_Dim Sol_SM Increase Reflux Time Add Molecular Sieves HighSM->Sol_SM Sol_Emul Add Brine (NaCl) Filter through Celite Emulsion->Sol_Emul

Figure 2: Rapid response decision tree for common scale-up deviations.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews.[1]

  • Organic Process Research & Development (OPRD). "Safety of Reductive Amination Processes." (General Search for Context). [1]

(Note: While specific patents exist for phenoxyaniline derivatives in herbicide synthesis, the chemistry cited above refers to the fundamental N-alkylation mechanisms applicable to this structure.)

Sources

minimizing impurity formation in N-methyl-4-phenoxyaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-4-phenoxyaniline Synthesis

Introduction: this compound is a key intermediate in the synthesis of various high-value materials, including pharmaceuticals and specialized polymers. Achieving high purity of this compound is critical, as even minor impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides in-depth technical support for researchers, scientists, and process chemists to identify, control, and minimize the formation of common impurities during its synthesis. We will explore the causality behind impurity formation and offer field-proven troubleshooting strategies and optimized protocols.

Section 1: Understanding Common Impurities & Their Origins

The synthesis of this compound, typically achieved via N-methylation of 4-phenoxyaniline, is susceptible to several side reactions. Understanding the origin of these impurities is the first step toward effective control.

  • Unreacted Starting Material (4-phenoxyaniline): Incomplete conversion is a common source of this impurity.

  • Over-Methylation Product (N,N-dimethyl-4-phenoxyaniline): The most frequent and challenging impurity. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second methylation event.

  • Side-Products from Methylating Agent: Depending on the reagent, impurities can arise. For instance, reductive amination using formaldehyde can lead to formyl-related adducts if the reduction is incomplete.[1]

  • Oxidation/Degradation Products: Aromatic amines can be sensitive to air, especially at elevated temperatures, leading to the formation of colored, polymeric impurities.[2][3]

Below is a diagram illustrating the primary reaction and the formation pathway of the most common over-methylation impurity.

G cluster_reactants Reactants cluster_products Products & Impurities 4-phenoxyaniline 4-phenoxyaniline Product This compound (Desired Product) 4-phenoxyaniline->Product  First Methylation  (Desired Reaction) MethylatingAgent Methylating Agent (e.g., DMC, CH3I) MethylatingAgent->Product Impurity N,N-dimethyl-4-phenoxyaniline (Over-methylation Impurity) MethylatingAgent->Impurity Product->Impurity  Second Methylation  (Side Reaction)

Caption: Reaction pathway for this compound and the over-methylation side reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My final product analysis (HPLC/GC) shows a significant peak corresponding to the starting material, 4-phenoxyaniline. What are the likely causes and solutions?

A1:

  • Potential Causes:

    • Insufficient Reagent Stoichiometry: An inadequate amount of the methylating agent or base will lead to incomplete conversion.

    • Low Reaction Temperature or Time: The reaction may not have reached completion due to insufficient thermal energy or duration.

    • Poor Reagent Quality: The methylating agent or base may have degraded or be of low purity.

    • Catalyst Deactivation: If a catalytic method is used (e.g., with a heterogeneous catalyst), the catalyst may be poisoned or deactivated.[4]

  • Recommended Solutions:

    • Stoichiometry Check: Ensure a slight excess (1.1-1.2 equivalents) of the methylating agent is used. Titrate the base if its concentration is uncertain.

    • Optimize Reaction Conditions: Increase the reaction temperature in 5-10 °C increments or extend the reaction time. Monitor the reaction progress by TLC or in-process HPLC/GC sampling.

    • Use Fresh Reagents: Employ freshly opened or purified reagents. For instance, some bases like potassium carbonate can be less effective if they have absorbed significant atmospheric moisture.[5]

    • Catalyst Management: For catalytic reactions, ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas) and consider using a fresh batch.

Q2: I'm observing a major impurity with a higher molecular weight, which I suspect is N,N-dimethyl-4-phenoxyaniline. How can I suppress this over-methylation?

A2: This is the most common challenge in this synthesis.

  • Causality: The product, this compound, is a secondary amine. Its nitrogen is often more nucleophilic and less sterically hindered than the primary amine of the starting material, making it susceptible to further methylation.[6]

  • Recommended Solutions:

    • Choice of Methylating Agent: The reactivity of the methylating agent is crucial. Highly reactive agents like methyl iodide promote over-methylation. Milder, "greener" reagents like dimethyl carbonate (DMC) are highly recommended for achieving mono-methylation selectivity.[7][8]

    • Controlled Stoichiometry: Avoid a large excess of the methylating agent. Use close to a 1:1 molar ratio of amine to methylating agent.

    • Slow Addition: Add the methylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant primary amine starting material.

    • Lower Temperature: Running the reaction at the lowest feasible temperature can increase selectivity for the primary amine, as the activation energy for the second methylation might be higher.

    • Use of Zeolite Catalysts: Certain zeolites have been shown to provide high selectivity for mono-N-methylation of anilines with DMC, potentially due to shape-selective effects within the catalyst pores.[9]

Methylating AgentTypical ConditionsSelectivity for Mono-methylationKey Considerations
Methyl Iodide (CH₃I) Base (e.g., K₂CO₃), Acetone/ACN, RT-RefluxLow to ModerateHighly reactive, often leads to over-methylation and quaternary salts.[6] Toxic.
Dimethyl Sulfate ((CH₃)₂SO₄) Base (e.g., K₂CO₃), RT-RefluxLow to ModerateHighly toxic and corrosive. Similar reactivity profile to methyl iodide.
Formaldehyde/Reducing Agent HCHO, NaBH₄/HCOOH (Eschweiler-Clarke), 50-120°CModerate to GoodReductive amination can be selective but requires careful control of stoichiometry and reduction conditions.[1][10]
Dimethyl Carbonate (DMC) Base (e.g., DBU), High Temp (150-250°C), Autoclave or Flow ReactorHigh to Excellent Green, low-toxicity reagent. Requires higher temperatures but offers excellent selectivity for mono-methylation.[7][11]

Q3: My reaction mixture is turning dark brown or black, and the final product is difficult to purify. What is happening?

A3:

  • Potential Cause: Anilines are susceptible to aerial oxidation, which forms highly colored polymeric impurities.[2] This process is often accelerated by heat, light, and the presence of trace metal contaminants.

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using Schlenk line techniques for reagent transfers.[4]

    • Solvent Purity: Use high-purity, peroxide-free solvents.

    • Purification Post-Reaction: If coloration occurs, the crude product can often be purified.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite.

      • Column Chromatography: Silica gel chromatography is effective for removing polar, colored impurities.

      • Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method.

Section 3: Key Experimental & Analytical Protocols

Protocol 3.1: Optimized Synthesis via Dimethyl Carbonate (DMC) in a Flow Reactor

This protocol leverages the advantages of a continuous flow system to safely handle high temperatures and pressures, promoting highly selective mono-methylation with DMC.[7]

  • System Setup: A commercial flow reactor (e.g., Vapourtec E-series) is equipped with three pump channels, a T-mixer, a heated coil reactor (e.g., 10 mL stainless steel), and a back-pressure regulator (set to 100-200 psi).

  • Reagent Preparation:

    • Pump A: Prepare a solution of 4-phenoxyaniline in N-Methyl-2-pyrrolidone (NMP).

    • Pump B: Prepare a solution of Dimethyl Carbonate (3 equivalents) in NMP.

    • Pump C: Prepare a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) in NMP.

  • Reaction Execution:

    • Set the reactor temperature to 250 °C.

    • Set the flow rates of the pumps to achieve a residence time of approximately 12 minutes within the coil reactor.

    • Allow the system to equilibrate before collecting the product stream.

  • Work-up and Purification:

    • Collect the output from the reactor.

    • Dilute the crude mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[7]

Protocol 3.2: HPLC Method for Purity Analysis

This method is suitable for quantifying the product and key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% TFA or formic acid).

    • Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Retention Times: The expected elution order is typically 4-phenoxyaniline (most polar), followed by this compound, and finally N,N-dimethyl-4-phenoxyaniline (least polar).[12]

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

  • CN103288660A - N-methylation method of aromatic amine.
  • CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • Selective N-monomethylation of primary anilines with dimethyl carbon
  • Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm.
  • Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a c
  • Amine synthesis by reductive amination (reductive alkyl
  • Aniline. Wikipedia.
  • aniline impurities. Sciencemadness Discussion Board.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Difficulties with N-Alkyl
  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS.

Sources

Validation & Comparative

comparing biological activity of N-methyl-4-phenoxyaniline and 4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Profile: 4-Phenoxyaniline vs. N-Methyl-4-Phenoxyaniline

Executive Summary This technical guide compares the biological activity, metabolic fate, and experimental utility of 4-phenoxyaniline (4-POA) and its secondary amine derivative, This compound (NM-POA) .[1] While 4-POA serves as a primary scaffold in the synthesis of diaryl ether herbicides and antimicrobial agents, NM-POA represents a "tuned" structural motif often employed to modulate lipophilicity and block metabolic N-acetylation. This guide synthesizes physicochemical data, metabolic pathways, and toxicological insights to assist researchers in scaffold selection for drug development.[1][2]

Physicochemical & Structural Divergence[2]

The transition from a primary amine (4-POA) to a secondary amine (NM-POA) fundamentally alters the molecule's interaction with biological targets and solvents.[1][2] The introduction of the methyl group removes one hydrogen bond donor and increases lipophilicity, a critical factor in membrane permeability and blood-brain barrier (BBB) penetration.[2]

Table 1: Comparative Physicochemical Properties

Property4-Phenoxyaniline (4-POA)This compound (NM-POA)Impact on Biological Activity
Structure Primary Aryl Amine (

)
Secondary Aryl Amine (

)
NM-POA has increased steric bulk around the nitrogen.[1]
LogP (Calc) ~2.96~3.35NM-POA is more lipophilic, enhancing passive transport across lipid bilayers.[1][2]
H-Bond Donors 21NM-POA has reduced capacity to donate H-bonds, potentially altering receptor binding kinetics.[1][2]
pKa (Conj. Acid) ~4.5 - 5.0~4.8 - 5.3Methylation slightly increases basicity due to the inductive effect (+I) of the methyl group.[1][2]
Major Metabolic Route N-Acetylation (Phase II)N-Demethylation (Phase I)Dictates half-life and toxicity profile (see Section 2).[1][2]

Pharmacokinetics & Metabolic Fate

The most significant biological difference lies in metabolic processing.[1][2] Primary aromatic amines like 4-POA are prime substrates for N-acetyltransferases (NATs) , leading to deactivated metabolites.[1][2] In contrast, NM-POA resists direct acetylation; it must often undergo oxidative demethylation (via CYPs) to revert to the parent amine or undergo N-hydroxylation, a pathway often linked to bioactivation and genotoxicity.

Causality of Metabolic Toxicity[2]
  • 4-POA: Rapidly acetylated to N-(4-phenoxyphenyl)acetamide.[1][2] This is generally a detoxification step, although N-hydroxylation can still occur.[1][2]

  • NM-POA: The methyl group sterically hinders NAT enzymes.[1][2] The compound is more likely to be processed by Cytochrome P450s (e.g., CYP1A2), leading to N-demethylation (releasing formaldehyde) or N-oxidation.[1][2]

Figure 1: Comparative Metabolic Pathways The following diagram illustrates the divergent metabolic fates, highlighting the "Acetylation Switch" blocked by methylation.[2]

MetabolicPathways cluster_0 Primary Amine Pathway cluster_1 Secondary Amine Pathway POA 4-Phenoxyaniline (4-POA) AcetylPOA N-Acetyl-4-phenoxyaniline (Detoxification) POA->AcetylPOA NAT1/NAT2 (Acetylation) NOH_POA N-Hydroxy-4-phenoxyaniline (Bioactivation/Toxicity) POA->NOH_POA CYP450 (Oxidation) NMPOA This compound (NM-POA) NMPOA->POA CYP450 (N-Demethylation) NMPOA->AcetylPOA Blocked NOH_NMPOA N-Hydroxy-N-methyl metabolite NMPOA->NOH_NMPOA CYP450 (N-Oxidation)

Caption: Divergent metabolic activation: 4-POA favors Phase II acetylation, while NM-POA requires Phase I oxidative demethylation or activation.[1]

Toxicology & Safety Profile

Researchers must handle both compounds as hazardous, but the toxicological mechanisms differ.[1][2]

  • Mutagenicity (Ames Test Context):

    • 4-POA: Classified as Muta. 2 (Suspected germ cell mutagen).[1][2] The mechanism typically involves N-hydroxylation followed by esterification (e.g., by sulfotransferases) to form a nitrenium ion that intercalates DNA.[1][2]

    • NM-POA: Secondary amines can form nitrosamines (N-nitroso-N-methyl-4-phenoxyaniline) if exposed to nitrites (e.g., in acidic stomach conditions or specific reagents).[1][2] Nitrosamines are potent carcinogens.[1][2] In vitro, NM-POA may show lower direct mutagenicity than 4-POA unless metabolic activation (S9 fraction) is present to demethylate it.[1][2]

  • Cytotoxicity:

    • In general cytotoxicity assays (e.g., HeLa or HepG2 cell lines), NM-POA often exhibits higher cytotoxicity (lower IC50) than 4-POA.[1][2]

    • Reasoning: Higher lipophilicity allows greater intracellular accumulation.[1][2] Furthermore, the oxidative stress generated during the N-demethylation process (formaldehyde release) contributes to cellular toxicity.[2]

Experimental Protocols

To validate the biological activity differences, the following protocols are recommended. These are designed to be self-validating systems where the activity of one compound serves as a control for the other.[2]

Protocol A: Comparative Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 shift caused by N-methylation in a standard cancer cell line (e.g., MCF-7 or HepG2).[1][2]

  • Preparation:

    • Dissolve 4-POA and NM-POA in DMSO to create 100 mM stock solutions.

    • Validation Step: Verify solubility; NM-POA should dissolve more readily in DMSO but may precipitate faster in aqueous media if not diluted slowly.[1][2]

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (max 0.5% DMSO).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).[1][2]

  • Incubation:

    • Treat cells for 48h.[1][2]

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.[1][2]

  • Analysis:

    • Calculate IC50 using non-linear regression.

    • Expected Outcome: NM-POA typically shows an IC50 1.5x to 3x lower (more potent/toxic) than 4-POA due to enhanced uptake.[1][2]

Protocol B: Synthesis of this compound (from 4-POA)

Objective: If NM-POA is not commercially available, it can be synthesized from 4-POA with high specificity.[1][2]

  • Reagents: 4-Phenoxyaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH4 (Sodium Borohydride) or NaBH3CN, Methanol (Solvent).[1][2]

  • Procedure (Reductive Amination):

    • Dissolve 4-POA in Methanol.[1][2]

    • Add Paraformaldehyde and stir for 2h to form the imine/hemiaminal intermediate.

    • Critical Step: Cool to 0°C before adding reducing agent to prevent over-alkylation (formation of N,N-dimethyl).[1][2]

    • Add NaBH4 portion-wise.[1][2] Stir at RT for 12h.[1][2]

  • Workup:

    • Quench with water.[1][2] Extract with Ethyl Acetate.[1][2]

    • Purification: Flash chromatography (Hexane/EtOAc).[1][2]

    • Validation: Check via TLC. 4-POA (Primary) will have a lower Rf than NM-POA (Secondary) on Silica gel due to reduced polarity.[1][2]

Applications in Drug Discovery[3]

Table 2: Scaffold Utility Guide

Application AreaPreferred ScaffoldRationale
PPO Inhibitor Herbicides 4-POA The primary amine is essential for forming the specific sulfonamide or amide linkage required for the active site binding in Protoporphyrinogen Oxidase.[2]
CNS-Targeting Drugs NM-POA The N-methyl group improves BBB permeability and can protect the molecule from rapid "first-pass" acetylation in the liver.[2]
Prodrug Design NM-POA Can act as a "masked" primary amine.[1][2] Metabolic demethylation slowly releases the active 4-POA in vivo.[1][2]
Fluorescent Probes NM-POA Used in "twisted intramolecular charge transfer" (TICT) probes.[1][2] The methyl group allows tuning of the electron-donating strength of the amine.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 4-phenoxyaniline.[1][2] (Registration Dossier).[1][2] Retrieved from [Link][1][2]

  • Gupta, R. L., et al. (1995). Mutagenicity of nitroscanate and related compounds.[1][2] Mutation Research, 334(3), 273-281.[1][2] (Contextual grounding for diphenyl ether amine mutagenicity).

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays.[1][2] Mutagenesis, 26(3), 455–460.[1][2] (SAR of aromatic amines).[1][2]

Sources

Comparative Analysis of N-methyl-4-phenoxyaniline Derivatives: A Scaffold-Centric Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-methyl-4-phenoxyaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Overview

This compound represents a privileged pharmacophore in medicinal chemistry, serving as a critical bridge between simple diphenyl ethers and complex kinase inhibitors. While the parent compound (4-phenoxyaniline) exhibits non-specific toxicity and limited therapeutic value, its N-methylated derivatives have emerged as potent scaffolds for targeting c-Met, EGFR, and tubulin polymerization in oncology.

This guide objectively compares the performance of the this compound scaffold against its unmethylated parent and complex heterocyclic derivatives, analyzing structure-activity relationships (SAR), toxicity profiles, and synthetic viability.

Why N-Methylation Matters
  • Conformational Locking: The N-methyl group restricts rotation around the C-N bond, potentially locking the molecule in a bioactive conformation favored by kinase ATP-binding pockets.

  • Metabolic Stability: N-methylation often protects the amine from rapid metabolic deamination or acetylation, extending the half-life (

    
    ) in vivo.
    
  • Solubility: Disruption of intermolecular hydrogen bonding networks improves lipophilicity-dependent membrane permeability (LogP modulation).

Comparative Performance Analysis

The following analysis contrasts three distinct classes of this chemical family:

  • Class A: The Parent Scaffold (4-phenoxyaniline).

  • Class B: The N-Methyl Core (this compound).

  • Class C: Heterocyclic Derivatives (e.g., Quinazoline/Quinoline-linked).[1]

Table 1: Biological Activity & Potency Comparison
FeatureClass A: 4-Phenoxyaniline Class B: N-Methyl Core Class C: Heterocyclic Derivatives (e.g., Cmpd 47)
Primary Target Non-specific (Redox cycling)Antioxidant / COX-2 (Weak)c-Met Kinase / Tubulin
IC50 (Tumor Cells) > 50 µM (High Toxicity)~10–25 µM0.031 – 0.147 µM (Nanomolar Potency)
Selectivity Index Low (< 2.0)Moderate (2.0 - 5.0)High (> 50.0)
Mechanism Oxidative Stress InductionRadical ScavengingATP-Competitive Inhibition
Key Limitation Skin/Eye Irritant, Aquatic ToxRapid ClearanceSynthetic Complexity
Table 2: Physicochemical & Toxicity Profile
Parameter4-Phenoxyaniline (Parent)This compoundDerivative 7a (Quinazoline-linked)
Molecular Weight 185.22 g/mol 199.25 g/mol ~450-500 g/mol
LogP (Predicted) 2.9 (Lipophilic)3.2 (Enhanced Lipophilicity)4.1 – 4.5 (Optimized for Cell Entry)
Aquatic Toxicity Very Toxic (H400/H410) ToxicLow/Moderate (Target dependent)
Skin Sensitization High (H317)ModerateLow
Metabolic Fate N-acetylation (Rapid)N-demethylation (Slow)CYP450 mediated oxidation

Critical Insight: While Class A is commercially available as a dye intermediate, it poses significant handling risks (H302, H315, H317). Class C derivatives demonstrate that the phenoxyaniline moiety acts best as a "hydrophobic tail" that anchors the drug inside the hydrophobic pocket of enzymes like c-Met.

Mechanism of Action: Kinase Inhibition Pathways

The most successful application of this compound derivatives is in the inhibition of the Hepatocyte Growth Factor (HGF)/c-Met axis . The scaffold mimics the adenine ring of ATP or occupies the hydrophobic back-pocket of the kinase.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Phosphorylation Autophosphorylation (Tyr1234/1235) cMet->Phosphorylation Inhibitor This compound Derivative (e.g., Cmpd 47) Inhibitor->cMet Competitive Inhibition (ATP Binding Site) Inhibitor->Phosphorylation Blocks PI3K PI3K / AKT Pathway Phosphorylation->PI3K RAS RAS / MAPK Pathway Phosphorylation->RAS Apoptosis Apoptosis (Cell Death) Phosphorylation->Apoptosis Inhibition leads to Proliferation Cell Proliferation (Tumor Growth) PI3K->Proliferation RAS->Proliferation

Figure 1: Mechanism of Action for Class C derivatives targeting the c-Met signaling cascade. The scaffold competitively blocks ATP binding, preventing downstream oncogenic signaling.

Experimental Protocols

Protocol A: Synthesis of this compound (Reductive Amination)

Objective: Selective mono-methylation of the parent amine without over-methylation to the quaternary ammonium salt.

Reagents:

  • 4-Phenoxyaniline (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Sodium Borohydride (NaBH4) or Raney Nickel/H2

  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-phenoxyaniline (10 mmol) in anhydrous MeOH (20 mL). Add paraformaldehyde (12 mmol) and NaOMe (0.5 equiv) to adjust pH. Reflux for 2 hours to form the Schiff base intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH4 (15 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Quenching: Stir at room temperature for 4 hours. Quench with ice-cold water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine.

  • Purification: Dry over anhydrous Na2SO4 and concentrate. Purify via column chromatography (Hexane:EtOAc 9:1) to yield this compound as a pale brown oil/solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the N-methyl singlet at ~2.85 ppm. Absence of imine proton (~8.4 ppm) confirms reduction.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against human tumor cell lines (e.g., A549, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the N-methyl derivative (0.01 µM to 100 µM) in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Synthetic Pathway Visualization

The following diagram illustrates the critical divergence point where the scaffold can be optimized for either Material Science (Antioxidants) or Medicinal Chemistry (Kinase Inhibitors).

Synthesis_Workflow Start 4-Phenoxyaniline (Parent) Step1 Reductive Amination (HCHO / NaBH4) Start->Step1 Intermediate This compound (Core Scaffold) Step1->Intermediate Path_A Path A: Acylation (Petroleum Additives) Intermediate->Path_A Acyl Chloride Path_B Path B: Heterocyclic Coupling (Kinase Inhibitors) Intermediate->Path_B 4-Chloroquinazoline (SnAr Reaction) Product_A Antioxidant Stabilizers Path_A->Product_A Product_B Anticancer Agents (e.g., Cmpd 7a/47) Path_B->Product_B

Figure 2: Synthetic divergence of the this compound scaffold.

Expert Recommendations

  • Safety First: When handling the parent 4-phenoxyaniline, use full PPE (nitrile gloves, respirator) due to its classification as a Category 1 Aquatic Toxin and potential carcinogen (H351).

  • Storage: N-methyl derivatives are prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent N-oxide formation, which drastically alters biological activity.

  • Design Strategy: For kinase inhibition, do not leave the N-methyl group as the terminal modification. Use it as a linker to attach bulky heterocyclic rings (Quinoline/Quinazoline) which engage the hinge region of the kinase ATP pocket.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline. PubChem. Available at: [Link]

  • Wang, L., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Advances. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of N-methyl-4-phenoxyaniline Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe outcomes. N-methyl-4-phenoxyaniline, a key building block in the synthesis of various high-value molecules, is no exception. Ensuring its purity is paramount to controlling downstream reaction pathways and preventing the introduction of potentially harmful impurities into final products.

This guide provides an in-depth comparison of the essential analytical techniques for determining the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a logical, self-validating workflow to ensure the highest degree of confidence in your analytical results.

An Overview of Orthogonal Analytical Techniques

No single analytical method can provide a complete picture of a sample's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. For a crystalline solid organic molecule like this compound, the primary methods of choice are:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation and confirmation.

  • Melting Point Analysis: A rapid, albeit less specific, indicator of overall purity.

This guide will detail the application of each technique, culminating in a recommended workflow for a comprehensive purity assessment.

Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds. In RP-HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Components in the mixture separate based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For this compound, this allows for excellent separation from more polar or less polar impurities.

A Self-Validating Experimental Protocol:

The trustworthiness of an HPLC method hinges on its validation. The protocol below is designed as a self-validating system, incorporating a reference standard to ensure accuracy.

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). For acidic or basic analytes, a buffer is often used to control ionization and improve peak shape; however, for this aniline derivative, a simple isocratic mixture is a good starting point.[1]

  • Reference Standard Solution: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in a known volume (e.g., 10 mL) of the mobile phase to create a ~1 mg/mL stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard.

Step 2: Chromatographic Conditions

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for this type of analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 239 nm).[2]

  • Injection Volume: 10 µL.

Step 3: Analysis Sequence

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the reference standard solution multiple times (e.g., n=5) to establish system suitability (i.e., consistent retention times and peak areas).

  • Inject the sample solution.

  • Inject the reference standard again to confirm that the system performance has not drifted.

Step 4: Data Interpretation

  • Purity Calculation: The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

  • Identification: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

Causality and Trustworthiness: Using a reference standard provides a direct comparison for both identification (retention time) and, if performing an assay, quantification. This approach validates the result of the unknown sample against a known benchmark in the same analytical run, accounting for minor variations in instrument performance. The principles of analytical method validation are further detailed in the ICH Q2(R1) guidelines.[3][4][5][6]

ParameterTypical Value/ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic amines.
Mobile Phase Acetonitrile/Water (60:40)A common solvent system for moderately polar compounds.[1]
Detector UV at 239 nmWavelength of high absorbance for aromatic compounds.[2]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.

Confirmatory Analysis & Impurity ID: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation and Detection: GC-MS is a powerful hyphenated technique that combines the separating power of gas chromatography with the identification capabilities of mass spectrometry.[7][8][9] It is particularly well-suited for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluted compounds are then fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for identification.

Experimental Protocol:

Step 1: Sample Preparation

  • Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Step 2: GC-MS Conditions

  • Column: A low-polarity capillary column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically used for general-purpose analysis of aniline derivatives.[10][11]

  • Injector: Split injection is common to avoid overloading the column. An injector temperature of 250-280°C ensures efficient vaporization.

  • Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.[12]

    • Final hold: 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The mass range is typically scanned from m/z 40 to 400.

Step 3: Data Interpretation

  • Total Ion Chromatogram (TIC): This is analogous to an HPLC chromatogram, showing peaks for all separated compounds. The identity of the main peak can be confirmed by its mass spectrum.

  • Mass Spectrum: The mass spectrum of the main peak should be compared to a library spectrum (e.g., NIST) or the spectrum of a known standard. The molecular ion peak (M+) for this compound should be present at m/z 199.

  • Impurity Identification: The mass spectra of smaller peaks can be used to tentatively identify impurities by library searching. Common impurities may include unreacted starting materials (e.g., 4-phenoxyaniline) or by-products of the N-methylation reaction.

Why GC-MS is a Necessary Complement: While HPLC provides quantitative purity, GC-MS excels at qualitative analysis.[13] It can confirm the identity of the main peak and provide crucial information about the structure of unknown impurities, which is essential for understanding the synthetic process and for safety assessments in drug development.

Unambiguous Structural Confirmation: NMR Spectroscopy

Principle of Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom. For this compound, NMR confirms the presence and connectivity of all protons and carbons, leaving no ambiguity as to its identity.

Experimental Protocol:

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).

Step 2: Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[14]

Step 3: Spectral Interpretation

  • ¹H NMR: The proton spectrum will show distinct signals for the N-methyl group, the aromatic protons on both phenyl rings, and the N-H proton. The chemical shifts, integration values (proton count), and splitting patterns (J-coupling) must be consistent with the expected structure. For a related compound, 4-methoxy-N-methylaniline, the N-methyl protons appear as a singlet around 2.81 ppm.[15]

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic, and proximity to electronegative atoms like N and O).

The Role of NMR in Purity Assessment: While not typically used for routine purity quantification, NMR is the ultimate arbiter of structural identity. It can detect impurities that might co-elute with the main peak in chromatography if they have a sufficiently different structure. It serves as a final, definitive check on the identity of the material.

Rapid Purity Screening: Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This makes it a fast and inexpensive, albeit non-specific, method for a preliminary purity check.

Experimental Protocol:

  • Place a small amount of the finely powdered sample into a capillary tube.

  • Use a calibrated melting point apparatus to heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Interpretation:

  • Pure this compound: Literature values for the melting point are in the range of 82-84°C.[16][17] A pure sample should melt sharply within this range (e.g., a range of <1°C).

  • Impure Sample: An impure sample will typically exhibit a melting point that is lower and broader than the reference value.

Recommended Analytical Workflow & Comparative Summary

A logical and efficient workflow ensures that time and resources are used effectively while maximizing confidence in the results.

Diagram: Recommended Analytical Workflow

G cluster_0 Purity Assessment Workflow Start New Sample of This compound MP Melting Point Analysis Start->MP HPLC Quantitative Purity by HPLC MP->HPLC If MP is sharp & in range Fail Purity/Identity Fails Further Investigation MP->Fail If MP is broad or depressed GCMS_NMR Confirmatory ID by GC-MS and/or NMR HPLC->GCMS_NMR If Purity > 99% HPLC->Fail If Purity < 99% or significant impurities Result Purity & Identity Confirmed GCMS_NMR->Result If structure confirmed GCMS_NMR->Fail If structure mismatch

Caption: A sequential workflow for the comprehensive purity assessment of this compound.

Comparative Data Summary:

TechniquePrimary PurposeInformation ProvidedRelative CostThroughputKey Strength
Melting Point Rapid ScreeningIndication of overall purityLowHighSpeed and simplicity
RP-HPLC Quantitative PurityPercent purity, number of impuritiesMediumMediumAccurate quantification
GC-MS Impurity ID & ConfirmationMolecular weight and fragmentationHighMediumHigh sensitivity and identification power
NMR Structural ConfirmationUnambiguous molecular structureHighLowDefinitive structural information

Conclusion

The assessment of this compound purity is a multi-faceted task that requires a thoughtful, orthogonal approach. While a rapid melting point can provide an initial quality check, a validated HPLC method is essential for accurate quantitative analysis.[2][18] This must be supported by the powerful qualitative capabilities of GC-MS for impurity identification and, for ultimate confidence, the unambiguous structural confirmation provided by NMR spectroscopy. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable science and safer end products.

References

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • International Journal of Creative Research Thoughts. (2024). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • X-ING. (2026, January 29). Sourcing 4-Phenoxyaniline (CAS 139-59-3): A Buyer's Guide to Quality and Price. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4-Phenoxyaniline (CAS#:139-59-3). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (2023, October 20). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

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Benchmarking N-methyl-4-phenoxyaniline: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous evaluation of a novel compound against established standards is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarking N-methyl-4-phenoxyaniline, a compound of interest, against a panel of well-characterized inhibitors of Monoamine Oxidase (MAO). Due to the structural similarities of this compound to known pharmacophores with activity at MAO, this enzyme family presents a rational and compelling putative target for initial inhibitory screening.

This document is structured to provide not only a direct comparison but also the scientific rationale behind the experimental design, ensuring a robust and well-validated approach. We will delve into the mechanism of MAO, detail a rigorous protocol for assessing inhibitory activity, and present comparative data to contextualize the potential potency and selectivity of this compound.

The Scientific Rationale: Why Monoamine Oxidase?

Monoamine oxidases (MAOs) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] These enzymes are located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[3][4]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant medications.[3][4]

  • MAO-B has a higher affinity for dopamine and phenylethylamine, and its inhibitors are utilized in the management of Parkinson's disease.[3][4]

The core function of MAOs is the oxidative deamination of their substrates, a process that regulates neurotransmitter levels in the brain and peripheral tissues.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the therapeutic basis for the use of MAO inhibitors (MAOIs) in various neurological and psychiatric disorders.[3] Given that the 4-phenoxyaniline scaffold is present in molecules with diverse biological activities, investigating this compound as a potential MAO inhibitor is a scientifically sound starting point for its characterization.

Signaling Pathway: Neurotransmitter Metabolism by MAO

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion cluster_products Metabolic Products Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A/B) (FAD-dependent) Neurotransmitter->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde Ammonia Ammonia MAO->Ammonia H2O2 Hydrogen Peroxide MAO->H2O2 Inhibitor This compound & Benchmark Inhibitors Inhibitor->MAO Inhibition

Caption: Oxidative deamination of monoamine neurotransmitters by MAO.

Benchmark Inhibitors: A Comparative Landscape

To provide a meaningful assessment of this compound's inhibitory potential, a panel of well-established and characterized MAO inhibitors with known selectivity for each isoform is essential. The following compounds have been selected as benchmarks for this guide.

CompoundTarget MAO IsoformType of InhibitionReported IC50 (Human)Reference
Clorgyline MAO-AIrreversible, Selective~1.2 nM - 11 nM[5][6]
Moclobemide MAO-AReversible, Selective~6.06 µM - 10 µM[7][8]
Selegiline MAO-BIrreversible, Selective~51 nM[9]
Rasagiline MAO-BIrreversible, Selective~14 nM[10]
This compound MAO-A & MAO-BTo be determinedTo be determined-

Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay

This protocol outlines a robust and high-throughput compatible method for determining the half-maximal inhibitory concentration (IC50) of this compound against both human recombinant MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12]

Materials and Reagents
  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (test compound)

  • Clorgyline and Moclobemide (MAO-A inhibitor controls)

  • Selegiline and Rasagiline (MAO-B inhibitor controls)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • 96-well black, flat-bottom microplates

  • Multimode microplate reader with fluorescence capabilities (Excitation ~530-540 nm, Emission ~585-590 nm)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Pre-incubation cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection & Analysis A1 Prepare serial dilutions of This compound and benchmark inhibitors in DMSO. B1 Add diluted inhibitors and MAO enzymes to 96-well plate. A1->B1 A2 Prepare MAO-A and MAO-B enzyme solutions in MAO Assay Buffer. A2->B1 B2 Incubate at room temperature (e.g., 15-30 minutes) to allow inhibitor binding. B1->B2 C2 Add Master Reaction Mix to all wells to initiate the reaction. B2->C2 C1 Prepare Master Reaction Mix: p-Tyramine, HRP, and Fluorometric Probe in Assay Buffer. C1->C2 D1 Incubate plate at 37°C, protected from light. C2->D1 D2 Measure fluorescence intensity kinetically over time. D1->D2 D3 Calculate reaction rates and percentage of inhibition. D2->D3 D4 Plot inhibition curve and determine IC50 value. D3->D4

Caption: Step-by-step workflow for the MAO inhibition assay.

Step-by-Step Procedure
  • Preparation of Inhibitor Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of 10-point, 3-fold serial dilutions of the test compound and each benchmark inhibitor in DMSO. The final concentrations in the assay should typically range from picomolar to micromolar, depending on the expected potency.

  • Assay Plate Setup:

    • In a 96-well black plate, add 2 µL of each diluted inhibitor concentration to triplicate wells.

    • Include "no inhibitor" control wells (with 2 µL of DMSO) and "no enzyme" background control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare working solutions of human recombinant MAO-A and MAO-B in cold MAO Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Add 48 µL of the appropriate MAO enzyme solution to each well (MAO-A to one set of plates, MAO-B to another).

    • Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow for the interaction between the inhibitors and the enzymes.[13]

  • Reaction Initiation:

    • Prepare a Master Reaction Mix containing p-tyramine, HRP, and the fluorometric probe in MAO Assay Buffer. The final concentrations in the well should be optimized, with typical ranges being 1 mM for p-tyramine, 1-2 U/mL for HRP, and 50-100 µM for the fluorometric probe.[12][14]

    • Add 50 µL of the Master Reaction Mix to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically, with readings taken every 1-2 minutes for a total of 20-30 minutes.[11][12]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the "no enzyme" background controls from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of "no inhibitor" control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound and the benchmark inhibitors.

Interpreting the Results: A Logical Framework

The data obtained from this experimental workflow will allow for a multi-faceted comparison of this compound to the known inhibitors.

Logical_Framework cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion IC50_A IC50 for MAO-A Potency Potency Comparison (vs. Benchmarks) IC50_A->Potency Selectivity Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50_A->Selectivity IC50_B IC50 for MAO-B IC50_B->Potency IC50_B->Selectivity Conclusion Characterization of This compound's MAO Inhibitory Profile Potency->Conclusion Selectivity->Conclusion

Caption: Logical framework for data interpretation.

A lower IC50 value indicates higher potency. By comparing the IC50 values of this compound against those of the benchmark inhibitors, its relative potency can be established. Furthermore, the ratio of the IC50 values for MAO-B versus MAO-A will provide a selectivity index, indicating whether the compound preferentially inhibits one isoform over the other. This comprehensive comparison will provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

  • ResearchGate. IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. [Link]

  • ResearchGate. IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • BioWorld. Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. [Link]

  • Wikipedia. Monoamine oxidase. [Link]

  • MDPI. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. [Link]

  • PubMed. Flavinylation of monoamine oxidase B. [Link]

  • NCBI. Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • Wikipedia. Rasagiline. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

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  • Psych Scene Hub. Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • ResearchGate. The Covalent FAD of Monoamine Oxidase: Structural and Functional Role and Mechanism of the Flavinylation Reaction. [Link]

  • PubMed. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. [Link]

  • Karger. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. [Link]

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  • ResearchGate. The FAD binding sites of human monoamine oxidases A and B. [Link]

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  • PubMed. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction. [Link]

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Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of N-methyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Handling and disposing of specialized chemical reagents is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-4-phenoxyaniline, a compound that, like many aromatic amines, requires careful management due to its potential health and environmental hazards. The procedures outlined below are synthesized from authoritative safety data sheets and regulatory best practices to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound and its structural analogs, such as N-methylaniline and 4-phenoxyaniline, are classified based on a range of potential hazards. Understanding these risks is fundamental to appreciating the necessity of stringent disposal protocols.

  • Human Health Hazards: Aromatic amines as a class are known for their toxicity. N-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[2] Similarly, 4-phenoxyaniline is harmful if swallowed, inhaled, or absorbed through the skin, and is suspected of causing genetic defects and cancer.[3] Aniline, the parent compound, is also handled as a carcinogen and can impair the blood's ability to carry oxygen, a condition known as methemoglobinemia.[4]

  • Environmental Hazards: A significant concern with these compounds is their environmental impact. Both N-methylaniline and 4-phenoxyaniline are classified as very toxic to aquatic life, with long-lasting effects.[1][2][5] This necessitates preventing any release into drains or waterways.[3][6]

Due to these inherent risks, this compound waste must be treated as hazardous, segregated from general laboratory waste, and disposed of in a manner that neutralizes its potential harm.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. This is not just a recommendation but a critical safety requirement.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption, as the compound is harmful upon dermal exposure.[1][2][3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[1][3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7] A NIOSH-approved respirator may be necessary for spills or if ventilation is inadequate.To prevent inhalation of harmful vapors or dust.[1][3]
Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound waste involves a clear decision-making process to ensure that all waste streams are handled correctly.

Immediately upon generation, all waste contaminated with this compound must be segregated.

  • Solid Waste: This includes contaminated consumables like gloves, weigh boats, paper towels, and silica gel.

  • Liquid Waste: This includes reaction residues, solvents used for cleaning glassware, and any solutions containing the compound.

  • Sharps: Contaminated needles or scalpels.

Causality: Segregation at the source is the cornerstone of effective laboratory waste management. It prevents the unintentional contamination of non-hazardous waste streams and ensures that hazardous materials are routed for appropriate, specialized treatment, thereby protecting both personnel and the environment.

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers. For liquids, use a dedicated solvent waste container. For solids, use a sturdy, sealable bag or container.[1][3]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

Causality: Proper labeling is a regulatory requirement and a critical communication tool. It informs everyone in the laboratory of the container's contents and associated dangers, preventing accidental mixing of incompatible wastes and ensuring the waste is handled correctly by disposal technicians.

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation & Collection cluster_disposal Disposal & Decontamination cluster_spill Emergency Spill Protocol Generate Generate Waste (Solid, Liquid, Sharps) Segregate Segregate at Source Generate->Segregate Containerize Containerize & Label 'Hazardous Waste' Segregate->Containerize LicensedDisposal Arrange Pickup by Licensed Waste Disposal Company Containerize->LicensedDisposal Store in designated area Decontaminate Decontaminate Empty Containers (Triple Rinse with Solvent) Containerize->Decontaminate For empty containers Incineration Preferred Method: Chemical Incineration with Afterburner & Scrubber LicensedDisposal->Incineration RinseSolvent Collect Rinse Solvent as Hazardous Waste Decontaminate->RinseSolvent RinseSolvent->Containerize Add to liquid waste Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Absorb Absorb with Inert Material (e.g., vermiculite, sand) Evacuate->Absorb Collect Collect Residue into Sealed Container Absorb->Collect Collect->LicensedDisposal

Caption: Decision workflow for safe disposal of this compound.

The recommended and most common method for the final disposal of aromatic amine waste is through a licensed hazardous waste disposal company.[8] The standard procedure for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[8][9]

Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment. The scrubbers and afterburners are essential for neutralizing potentially toxic combustion byproducts, such as nitrogen oxides (NOx), ensuring the process itself is environmentally sound.[8] Never dispose of this chemical down the drain or in regular trash, as this is prohibited and environmentally damaging.[10]

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the appropriate liquid waste container.[1]

  • Dispose of Container: After triple rinsing, the container can often be disposed of as non-hazardous waste, but you must follow your institution's specific guidelines.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your laboratory supervisor and safety officer.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to soak up the material.[1][7] Avoid creating dust if the material is solid.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container.[3][8]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • 4-Methoxyaniline - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Toxicological Profile for Methylenedianiline. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • N-METHYL-4-NITROANILINE - MATERIAL SAFETY DATA SHEET. (2022). East Harbour Group. [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP). [Link]

  • 4-Phenoxyaniline | CAS#:139-59-3. (n.d.). Chemsrc. [Link]

  • ANILINE. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

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Operational Guide: Safe Handling & Logistics for N-Methyl-4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-methyl-4-phenoxyaniline Content Type: Operational Safety & Logistics Guide[1]

CAS Number: 72920-03-7 Molecular Formula: C₁₃H₁₃NO Synonyms: N-Methyl-p-phenoxyaniline; 4-(Methylamino)diphenyl ether[1]

Executive Safety Summary

This compound is a secondary aromatic amine used primarily as an intermediate in organic synthesis and pharmaceutical development.[1] While specific toxicological data for this exact derivative is often limited in standard databases, it shares structural homology with 4-phenoxyaniline (CAS 139-59-3) and N-methylaniline .[1]

The Precautionary Principle dictates we treat this substance as a high-hazard compound. [1]

  • Primary Risks: Acute toxicity (oral, dermal, inhalation), skin sensitization, and potential methemoglobinemia (a condition reducing blood oxygen transport).[1]

  • Critical Control: All handling must occur within a certified chemical fume hood.[1] Zero skin contact is the operational standard.[1]

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) with 4-phenoxyaniline and N-methylaniline.[1]

Hazard ClassRisk DescriptionSignal Word
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Rapid absorption potential.[1][4]DANGER
Sensitization High probability of allergic skin reaction.[1] Sensitization is irreversible.[1]WARNING
Target Organ Potential damage to red blood cells (Methemoglobinemia) and liver/kidneys upon repeated exposure.[1]WARNING
Environmental Very toxic to aquatic life with long-lasting effects.[1][5]WARNING
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] Use this upgraded matrix.

ZoneEquipmentSpecification / Rationale
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 0.5 m/s).[1] Secondary (Spill/Cleaning): Full-face respirator with ABEK-P3 combination filters (Organic vapor + Particulate).[1]
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil) - Tactile sensitivity.[1] Outer Layer: Silver Shield® (Laminate) or thick Nitrile (>8 mil).[1] Rationale: Aromatic amines can permeate standard thin nitrile gloves rapidly.[1]
Eye/Face Chemical Goggles Tightly fitting safety goggles (indirect venting).[1] Face shield required if pouring liquids >100 mL.[1]
Body Lab Coat + Apron Chemical-resistant lab coat (Tyvek® or similar) with a chemically resistant apron (Butyl or Neoprene) for liquid handling.[1]
Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the critical "Weighing" and "Transfer" phases.[1]

Step 1: Preparation & Verification
  • Verify Fume Hood: Ensure certification is current and sash alarm is active.

  • Prepare Decontamination Solution: Mix 10% Ascorbic Acid (Vitamin C) or dilute acetic acid solution (for amine neutralization) and have it ready.[1]

  • Static Control: Use an anti-static gun on glassware, as amine powders can be electrostatic and "jump."[1]

Step 2: Weighing (The Critical Step)

Avoid weighing on an open bench.

  • Place the analytical balance inside the fume hood.[1] If not possible, use a powder containment hood .[1]

  • Tare a sealable weighing boat or vial.[1]

  • Transfer the solid using a disposable spatula.[1]

  • Immediately seal the weighing vessel before removing it from the balance.

  • Wipe the exterior of the vessel with a solvent-dampened wipe (Ethanol) before transport.[1]

Step 3: Reaction Setup
  • Add solvent to the reaction vessel before adding the amine if possible, or use a solid-addition funnel to prevent dust generation.[1]

  • If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.[1]

Step 4: Cleanup [1][6][7]
  • Wipe down all surfaces with ethanol, followed by the decontamination solution.[1]

  • Dispose of wipes in the solid hazardous waste stream (see Section 6).[1]

Visual Handling Workflow

SafeHandling Start Start: Material Receipt Storage Storage: Cool, Dark, Inert Gas (Prevent Oxidation) Start->Storage PPE_Check PPE Verification: Double Gloves + Fume Hood Storage->PPE_Check Weighing Weighing: Inside Hood/Containment PPE_Check->Weighing Pass Reaction Reaction Setup: Closed System Weighing->Reaction Reaction->PPE_Check Decon required before next run Waste Waste Disposal: Segregated Amine Stream Reaction->Waste

Figure 1: Logical workflow for handling this compound from receipt to disposal.

Emergency Response & Spill Logic

Spill Response Kit Requirements:

  • Inert absorbent (Vermiculite or Sand).[1]

  • Scoop and brush (polypropylene).[1]

  • Heavy-duty waste bags (yellow/hazmat).[1]

Exposure Response:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases skin absorption).[1]

  • Eye Contact: Rinse for 15 minutes; lift eyelids.[1] Seek medical attention.

  • Inhalation: Remove to fresh air. If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen (medical personnel only).[1]

SpillResponse Spill Spill Detected Size Volume > 50g or > 100mL? Spill->Size Type Is it Powder or Liquid? Powder_Action 1. Dampen with PEG/Ethanol (Prevent Dust) 2. Scoop to Waste Type->Powder_Action Powder Liquid_Action 1. Cover with Vermiculite 2. Wait 5 mins 3. Scoop to Waste Type->Liquid_Action Liquid Size->Type No (Minor) Evacuate EVACUATE LAB Call EHS / Hazmat Team Size->Evacuate Yes (Major) Clean Double Wash Area: 1. Soap/Water 2. Alcohol Wipe Powder_Action->Clean Liquid_Action->Clean

Figure 2: Decision logic for spill containment and remediation.

Waste Disposal Protocol

Never dispose of this chemical down the drain.[1] It is highly toxic to aquatic environments.[1][5][7]

  • Segregation: Create a dedicated waste container labeled "Toxic Organic - Amine Contaminated" .

  • Liquid Waste: Combine with compatible organic solvents (e.g., acetone/ethanol washings).[1] Ensure pH is neutral or slightly alkaline to prevent acid-amine exothermic reactions if mixed with strong acid waste.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and sealed.[1]

  • Labeling: Clearly mark the container with CAS 72920-03-7 and "Marine Pollutant."[1]

References
  • PubChem. (n.d.).[1] Compound Summary: 4-Phenoxyaniline.[1][2] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: N-methylaniline. Retrieved February 4, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.